4-tert-Butyl-1-chloro-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-1-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGOTUKAZSIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474825 | |
| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58574-05-3 | |
| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-2-NITRO-4-tert-BUTYL-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-tert-Butyl-1-chloro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized aromatic compounds is paramount. Among these, 4-tert-Butyl-1-chloro-2-nitrobenzene emerges as a pivotal building block, offering a unique combination of steric and electronic properties. This guide, prepared for the discerning scientific professional, provides a comprehensive overview of this compound, from its fundamental properties to its applications and safe handling. As a senior application scientist, the aim is to not only present data but to also provide insights into the causality behind its chemical behavior and utility in complex synthetic pathways.
Molecular Identity and Physicochemical Properties
This compound, identified by the CAS Number 58574-05-3 , is a disubstituted nitrobenzene. Its structure is characterized by a benzene ring substituted with a tert-butyl group, a chlorine atom, and a nitro group.
Table 1: Chemical and Physical Properties of this compound and a Related Compound
| Property | Value for this compound | Value for 1-Chloro-2-nitrobenzene (for comparison) |
| CAS Number | 58574-05-3 | 88-73-3 |
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 213.66 g/mol | 157.55 g/mol |
| Appearance | Yellow liquid | Solid |
| Melting Point | Not available | 31-33 °C |
| Boiling Point | Not available | 246 °C |
| Density | Not available | 1.348 g/mL at 25 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ether) | Soluble in alcohol, benzene, diethyl ether; insoluble in water |
| XLogP3 | 4.1 | 2.2 |
The tert-butyl group, a bulky substituent, exerts a significant steric influence on the molecule, which can direct the regioselectivity of subsequent reactions. Electronically, the nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
Synthesis and Mechanistic Considerations
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common strategy for the synthesis of polysubstituted benzenes involves a series of electrophilic aromatic substitution reactions, where the order of substituent introduction is crucial for achieving the desired regiochemistry.
A logical retrosynthetic approach would involve the nitration of 4-tert-butylchlorobenzene.
Figure 1. Proposed synthesis of this compound.
In this electrophilic aromatic substitution, the tert-butyl and chloro substituents are ortho, para-directing. The bulky tert-butyl group will sterically hinder the ortho positions, favoring substitution at the para position. However, since the para position is already occupied by the chloro group, the nitration will be directed to the other ortho position relative to the tert-butyl group, which is also ortho to the chloro group.
General Experimental Protocol Outline:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool the starting material, 4-tert-butylchlorobenzene, in a suitable solvent.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction flask, maintaining a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, pour the reaction mixture over ice and extract the product with an organic solvent.
-
Purification: Wash the organic layer with a mild base and then with brine. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by the interplay of its functional groups. The nitro group strongly activates the chlorine atom for nucleophilic aromatic substitution (SNA_r) . This makes the compound a valuable precursor for the synthesis of a variety of derivatives where the chlorine is displaced by nucleophiles such as amines, alkoxides, and thiolates.
This reactivity profile positions this compound as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] For instance, it can be a starting material for the synthesis of substituted anilines, which are common moieties in drug candidates. The tert-butyl group can serve to block a specific position on the aromatic ring and to increase the lipophilicity of the final molecule, which can be advantageous for pharmacokinetic properties.
Figure 2. Reactivity and synthetic utility of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic region should display a set of multiplets corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the different carbon environments. The quaternary carbon of the tert-butyl group and the carbon attached to it on the benzene ring will have characteristic chemical shifts. The aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the chloro and nitro substituents. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks would include C-H stretching vibrations of the aromatic ring and the tert-butyl group, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl cation to form a stable tertiary carbocation, and potentially the loss of the nitro group or the chlorine atom.
Safety, Handling, and Storage
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Table 2: Hazard and Precautionary Information (based on related compounds)
| Hazard Category | Statement |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. |
| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. |
First-Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.
Storage:
Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its unique substitution pattern provides a handle for a range of chemical transformations, making it a key component in the synthetic chemist's toolbox for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
4-tert-Butyl-1-chloro-2-nitrobenzene molecular structure and weight
An In-Depth Technical Guide to 4-tert-Butyl-1-chloro-2-nitrobenzene: Structure, Properties, and Synthetic Applications
Abstract
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As a versatile chemical intermediate, its unique substitution pattern—featuring a bulky tert-butyl group, a reactive chloro group, and a synthetically malleable nitro group—offers a platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and an exploration of its applications as a building block in research and development. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Molecular Identity and Structure
Chemical Identifiers
The unique identity of this compound is established by several key identifiers, which are crucial for database searches, regulatory compliance, and procurement.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 58574-05-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2][4] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-] | [1][2] |
| InChIKey | AGZGOTUKAZSIIO-UHFFFAOYSA-N | [1] |
Molecular Structure and Weight
The molecular structure consists of a benzene ring substituted with three distinct functional groups. The chloro and nitro groups are positioned ortho to each other at positions 1 and 2, respectively. The tert-butyl group is located at position 4, para to the chloro substituent. This arrangement has significant implications for the molecule's reactivity and steric profile.
The molecular weight of the compound is a fundamental property for stoichiometric calculations in chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 213.66 g/mol | [1][2][3][5] |
| Monoisotopic Mass | 213.0556563 Da | [1] |
Physicochemical and Handling Properties
The physical state and chemical properties dictate the handling, storage, and application of this compound. Commercially available batches typically have a purity of 95% or higher.[2]
| Property | Value / Description | Source(s) |
| Appearance | Yellow liquid | [3] |
| Storage | Store at room temperature or 2-8 °C. Consult supplier-specific recommendations. | [2] |
| Solubility | As a substituted nitroaromatic, it is expected to be sparingly soluble in water but soluble in common organic solvents such as dichloromethane, ether, and toluene. | |
| Hazards | While specific data is limited, related chlorinated nitroaromatic compounds are harmful if swallowed, inhaled, or in contact with skin.[6][7] |
Synthesis and Mechanistic Insights
The synthesis of this compound is logically approached as a two-step process starting from chlorobenzene. This strategy is dictated by the directing effects of the substituents in electrophilic aromatic substitution reactions.
Synthetic Strategy: Causality and Control
-
Step 1: Friedel-Crafts Alkylation. The first step involves the introduction of the tert-butyl group onto the chlorobenzene ring. Chlorobenzene is the starting material, and the chloro group is an ortho, para-director. The reaction with a tert-butyl source, such as tert-butyl chloride, under Lewis acid catalysis (e.g., AlCl₃) will yield a mixture of products.[8] Due to the significant steric bulk of the tert-butyl group, the para-substituted product, 4-tert-butyl-1-chlorobenzene, is heavily favored over the ortho-substituted product. This steric control is key to achieving high regioselectivity.
-
Step 2: Electrophilic Nitration. The second step is the nitration of the 4-tert-butyl-1-chlorobenzene intermediate. In this molecule, both the chloro and tert-butyl groups are ortho, para-directors. The positions ortho to the chloro group (positions 2 and 6) and ortho to the tert-butyl group (positions 3 and 5) are activated. The nitro group is installed at the 2-position due to a combination of electronic and steric factors. The 2-position is activated by the para-chloro group and is sterically less hindered than the position ortho to the bulky tert-butyl group. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Representative)
This protocol is a representative methodology based on established chemical principles. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-tert-Butyl-1-chlorobenzene
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution).
-
Charging: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the flask. Add chlorobenzene (5 eq., serving as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Addition: Slowly add tert-butyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (to hydrolyze the catalyst).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess chlorobenzene by distillation. The crude product can be purified by vacuum distillation to yield pure 4-tert-butyl-1-chlorobenzene.
Step 2: Synthesis of this compound
-
Setup: In a clean, dry flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 eq.) to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: Prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.2 eq.) dropwise to the cold sulfuric acid with constant stirring.
-
Addition: Add the 4-tert-butyl-1-chlorobenzene (1.0 eq.) from Step 1 dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice. A yellow precipitate or oil should form.
-
Workup: If the product is solid, collect it by filtration and wash with cold water until the washings are neutral. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane). Wash the organic extracts with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.
Applications in Research and Drug Development
This compound is primarily valued as a chemical building block.[3] Its utility stems from the distinct reactivity of its three functional groups, which can be selectively transformed to build more complex molecules. The nitro group, while sometimes associated with toxicity, is a highly versatile precursor to other functionalities, particularly amines, which are ubiquitous in pharmaceuticals.[9]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (4-tert-butyl-2-chloroaniline) using various reagents (e.g., SnCl₂, H₂/Pd-C). This resulting aromatic amine is a common precursor for the synthesis of heterocycles, amides, and sulfonamides.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group, activated by the electron-withdrawing nitro group at the ortho position, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a pathway to a wide range of derivatives.
-
Steric Influence: The bulky tert-butyl group serves as a steric anchor, directing reactions to other parts of the molecule and influencing the final conformation of the target compound. This can be critical for achieving specific binding interactions in drug candidates.
Caption: Key synthetic transformations of this compound.
Safety and Handling
Given the hazards associated with related chlorinated nitroaromatics, stringent safety protocols are mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][10]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
This compound is a valuable and synthetically versatile intermediate. Its well-defined molecular structure, characterized by a specific arrangement of chloro, nitro, and tert-butyl groups, provides a predictable platform for advanced organic synthesis. A logical and controllable synthetic route makes it an accessible starting material for researchers. By understanding its properties, synthesis, and reactivity, professionals in chemistry and drug development can effectively utilize this compound as a key building block for creating novel and complex molecules with potential therapeutic applications.
References
- 1. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | C10H12ClNO2 | CID 21097451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 4-tert-Butyl-1-chloro-2-nitrobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-tert-Butyl-1-chloro-2-nitrobenzene, a key chemical intermediate. We will delve into its chemical identity, properties, a detailed synthesis protocol, and its applications in the fields of organic chemistry and pharmaceutical development.
Chemical Identity: IUPAC Name and Synonyms
The unequivocally recognized IUPAC name for this compound is This compound .[1] It is crucial for accurate scientific communication to use this standardized nomenclature. However, in literature and commercial listings, a variety of synonyms are encountered.
-
1-tert-butyl-4-chloro-3-nitrobenzene
-
4-(tert-Butyl)-1-chloro-2-nitrobenzene
-
4-Chloro-3-nitro-tert-butylbenzene
-
4-tert-Butyl-2-nitrochlorobenzene
-
Benzene, 1-chloro-4-(1,1-dimethylethyl)-2-nitro-
Chemical Identifiers:
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and the design of synthetic routes.
| Property | Value | Source |
| Molecular Weight | 213.66 g/mol | [1][2] |
| Appearance | Yellow liquid | [3] |
| Purity | ≥95% (commercially available) | [2] |
| Storage | Store at room temperature | [2] |
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with a tert-butyl group, a chlorine atom, and a nitro group. The spatial arrangement of these functional groups dictates the molecule's reactivity.
Caption: Chemical structure of this compound.
Synthesis Protocol: Nitration of 4-tert-Butylchlorobenzene
The primary route for the synthesis of this compound is through the electrophilic aromatic substitution, specifically, the nitration of 4-tert-butylchlorobenzene. The following protocol is based on established methodologies.[5]
Underlying Principles
The nitration of an aromatic ring involves the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
The directing effects of the substituents on the starting material, 4-tert-butylchlorobenzene, are crucial in determining the position of the incoming nitro group. The tert-butyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. In this case, the nitration occurs predominantly at the position ortho to the tert-butyl group and meta to the chlorine atom.
Experimental Procedure[5]
Materials:
-
4-tert-butylchlorobenzene
-
90% Nitric acid (sp. gr. 1.49)
-
Concentrated Sulfuric acid (sp. gr. 1.84)
-
Ice
-
Water
-
Appropriate glassware and stirring apparatus
Step-by-Step Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully prepare a mixture of 18.5 ml of 90% nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be conducted in an ice bath to maintain a low temperature.
-
Addition of the Substrate: While stirring vigorously, add 16.9 g (0.10 mole) of 4-tert-butylchlorobenzene dropwise to the nitrating mixture over a period of 10-15 minutes. Maintain the reaction temperature between 15-20°C.
-
Reaction Progression: The reaction is slightly exothermic. After the addition is complete, allow the mixture to come to 25°C and maintain this temperature, with cooling as needed, until the initial exothermic reaction subsides.
-
Heating Phase: Once the liberation of heat has ceased, slowly raise the temperature of the reaction mixture to 60-65°C and hold it at this temperature for 2 hours to ensure the completion of the reaction.
-
Work-up: After the heating phase, cool the reaction mixture and pour it onto crushed ice. The crude this compound will precipitate as an oil or a solid.
-
Isolation and Purification: Isolate the product by filtration or extraction with a suitable organic solvent. Wash the crude product with water to remove any remaining acid. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the creation of more complex molecules.[3] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
The nitro group can be readily reduced to an amine, which can then participate in a wide array of reactions, such as amide bond formation, diazotization, and the construction of heterocyclic systems. The chlorine atom can be displaced through nucleophilic aromatic substitution, although the presence of the deactivating nitro group makes this less favorable than in some other systems.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Hazards:
-
Detailed toxicological data for this specific compound is not extensively published. However, related nitroaromatic compounds are known to have potential health hazards.
-
It is prudent to handle this chemical with care, avoiding skin and eye contact, and inhalation of any vapors or dust.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a cool, dry place away from incompatible materials.
References
Spectroscopic Characterization of 4-tert-Butyl-1-chloro-2-nitrobenzene: A Technical Guide
Molecular Structure and Spectroscopic Overview
4-tert-Butyl-1-chloro-2-nitrobenzene possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a bulky tert-butyl group, an electron-withdrawing nitro group, and a halogen (chloro) substituent all influence the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns in NMR spectroscopy. Similarly, the functional groups present will exhibit characteristic absorption bands in IR spectroscopy, and the molecule will undergo predictable fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern for the aromatic protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to NO₂) |
| ~ 7.5 - 7.7 | dd | 1H | Ar-H (ortho to Cl) |
| ~ 7.3 - 7.5 | d | 1H | Ar-H (ortho to t-Bu) |
| ~ 1.3 - 1.5 | s | 9H | -C(CH₃)₃ |
Interpretation:
-
Aromatic Region (7.3 - 8.0 ppm): The three aromatic protons are in distinct chemical environments and will therefore exhibit separate signals. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded and appear at the lowest field (~7.8-8.0 ppm).[1] The proton ortho to the chloro group will be deshielded to a lesser extent (~7.5-7.7 ppm). The proton situated between the chloro and tert-butyl groups is expected at the highest field in the aromatic region (~7.3-7.5 ppm). The coupling between these adjacent protons will likely result in a doublet (d) and a doublet of doublets (dd).
-
Aliphatic Region (1.3 - 1.5 ppm): The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a single, sharp singlet with an integration of 9H.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, all 10 carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-NO₂ |
| ~ 145 - 150 | C-Cl |
| ~ 135 - 140 | C-t-Bu |
| ~ 120 - 130 | Ar-CH |
| ~ 34 - 36 | C (CH₃)₃ |
| ~ 30 - 32 | -C(C H₃)₃ |
Interpretation:
-
Aromatic Region (120 - 155 ppm): The carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly deshielded and appear at the downfield end of the aromatic region.[1] The carbon bearing the nitro group is predicted to be the most deshielded. The quaternary carbon attached to the tert-butyl group will also be in this region. The three aromatic CH carbons will resonate at higher fields within the aromatic window.
-
Aliphatic Region (30 - 36 ppm): The spectrum will show two signals for the tert-butyl group: a quaternary carbon signal (~34-36 ppm) and a signal for the three equivalent methyl carbons (~30-32 ppm).
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for this compound would involve:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro group and the substituted benzene ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2870 | Strong | Aliphatic C-H stretch (t-Bu) |
| ~ 1525 - 1475 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |
| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |
| ~ 1100 - 1000 | Medium | C-Cl stretch |
| ~ 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation:
The most characteristic and intense bands in the IR spectrum will be the asymmetric and symmetric stretching vibrations of the nitro group, expected in the regions of 1525-1475 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[2] The presence of strong absorptions in the 2960-2870 cm⁻¹ range will confirm the presence of the tert-butyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region and can be more difficult to assign definitively.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a neat sample (if liquid at room temperature) with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet if the compound is a solid.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 213/215 | [M]⁺ (Molecular ion) |
| 198/200 | [M - CH₃]⁺ |
| 167 | [M - NO₂]⁺ |
| 157 | [M - C₄H₈]⁺ |
| 57 | [C₄H₉]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 213, with an isotopic peak at m/z 215 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. The molecular formula of this compound is C₁₀H₁₂ClNO₂.[3]
-
Fragmentation Pattern: The fragmentation will likely involve the loss of a methyl radical from the tert-butyl group to give a stable benzylic cation at m/z 198/200. Loss of the nitro group (NO₂) would result in a fragment at m/z 167. Another common fragmentation pathway for tert-butyl substituted aromatics is the loss of isobutylene (C₄H₈), leading to a peak at m/z 157. The base peak in the spectrum is likely to be the tert-butyl cation ([C₄H₉]⁺) at m/z 57.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier is used to detect the ions.
Visualization of Key Structural and Spectroscopic Relationships
To visually summarize the key structural features and their expected spectroscopic signatures, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted spectroscopic correlations for the molecule.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. The interpretations are based on well-established principles of spectroscopic analysis and data from analogous molecules, providing a high degree of confidence in the predicted spectral features. This guide serves as a practical tool for the identification, characterization, and quality control of this compound in a research and development setting.
References
Physical and chemical properties of 4-tert-butyl-1-chloro-2-nitrobenzene
An In-depth Technical Guide to 4-tert-butyl-1-chloro-2-nitrobenzene for Advanced Research
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. The guide details its physical and chemical properties, provides validated analytical and synthesis protocols, and explores its reactivity and potential applications in the pharmaceutical and materials science sectors. This paper is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.
Introduction: A Versatile Chemical Building Block
This compound is a substituted aromatic compound that serves as a valuable precursor in the synthesis of more complex molecules. Its distinct substitution pattern—a bulky tert-butyl group, a deactivating nitro group, and a reactive chloro group—offers a unique combination of steric and electronic properties. This makes it a strategic starting material for introducing specific functionalities in multi-step syntheses, particularly in the development of novel pharmaceutical agents and specialized polymers. The presence of the nitro and chloro groups at ortho and para positions to the tert-butyl group significantly influences the regioselectivity of subsequent chemical transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and analysis.
Physical and Chemical Properties
The key physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 58574-05-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 213.66 g/mol | [1][2] |
| Appearance | Yellowish crystalline solid | [3] |
| Melting Point | 31-33 °C (88-91 °F) | |
| Boiling Point | 246 °C (475 °F) | |
| Density | 1.348 g/cm³ at 25°C | |
| LogP (Octanol/Water) | 4.1 | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
| Solubility | Insoluble in water; Soluble in toluene, ether, acetone, and hot ethanol.[4] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum would exhibit a singlet for the nine equivalent protons of the tert-butyl group, and three signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the quaternary carbons of the tert-butyl group and the benzene ring, as well as the methyl carbons of the tert-butyl group and the CH carbons of the aromatic ring. The carbon attached to the nitro group will be shifted downfield.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.
Synthetic Pathway
A common synthetic route involves the Friedel-Crafts alkylation of chlorobenzene followed by nitration.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Friedel-Crafts Alkylation of Chlorobenzene
-
To a stirred solution of chlorobenzene in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0°C.
-
Slowly add tert-butyl chloride to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-tert-butyl-1-chlorobenzene. Purify by distillation.
Step 2: Nitration of 4-tert-butyl-1-chlorobenzene
-
To a stirred mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) at 0°C, slowly add the purified 4-tert-butyl-1-chlorobenzene from the previous step.
-
Maintain the temperature below 10°C during the addition.
-
After the addition, stir the reaction mixture at room temperature for a few hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain crude this compound.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C1 position.[4]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in the synthesis of substituted anilines, which are important intermediates in drug discovery.
-
Electrophilic Aromatic Substitution: The existing substituents on the benzene ring direct further electrophilic substitution. The bulky tert-butyl group provides steric hindrance, influencing the position of incoming electrophiles.
Applications in Research and Drug Development
This compound is a valuable starting material in medicinal chemistry and materials science.[5]
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules. The ability to functionalize the molecule at the chloro and nitro positions allows for the creation of a diverse library of compounds for screening. While the nitro group itself can be associated with toxicity, it is often used as a synthetic handle and is subsequently reduced or replaced in the final drug candidate.[6]
-
Agrochemicals: Substituted nitroaromatic compounds are used in the development of herbicides and pesticides.
-
Dyes and Pigments: The chromophoric nitro group makes this class of compounds useful in the synthesis of dyes.
Safety, Handling, and Disposal
Due to its hazardous nature, proper safety precautions must be taken when handling this compound.
Hazard Identification
-
Toxicity: Toxic if swallowed or in contact with skin.[7]
-
Carcinogenicity: Suspected of causing cancer.[8]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[8]
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[9]
Storage and Disposal
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]
-
Dispose of waste in accordance with local, state, and federal regulations.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a chemical intermediate with a unique set of properties that make it highly valuable in synthetic chemistry. Its well-defined reactivity allows for the strategic introduction of various functional groups, making it a cornerstone for the synthesis of complex target molecules in the pharmaceutical and chemical industries. A comprehensive understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and development.
References
- 1. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Regioselectivity in the Nitration of 4-tert-butylchlorobenzene
Abstract
The electrophilic aromatic substitution (EAS) of substituted benzenes is a cornerstone of organic synthesis, yet the interplay of multiple substituents often presents complex challenges in predicting reaction outcomes. This technical guide provides a comprehensive analysis of the regioselectivity observed during the nitration of 4-tert-butylchlorobenzene. We will dissect the competing electronic and steric influences of the chloro and tert-butyl substituents, elucidate the underlying mechanistic principles, and provide a field-proven experimental protocol for conducting this reaction with high selectivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of substituent effects in aromatic chemistry.
Introduction: The Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The nitration of benzene derivatives is a classic example, proceeding via the attack of the highly reactive nitronium ion (NO₂⁺) on the electron-rich π-system of the aromatic nucleus.[2][3]
The reaction mechanism can be distilled into three primary stages:
-
Generation of the Electrophile: The nitronium ion is generated in situ through the protonation of nitric acid by a stronger acid, almost universally concentrated sulfuric acid.[4][5]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the nitronium ion. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6]
-
Restoration of Aromaticity: A weak base, such as the hydrogensulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bonded to the nitro group, restoring the stable aromatic system and yielding the nitroaromatic product.[4]
When the benzene ring is already substituted, the existing groups profoundly influence both the rate of reaction and the position (regiochemistry) of the incoming electrophile.[1][7] Understanding these influences is paramount for predictive synthesis.
Figure 1: Generalized workflow for electrophilic aromatic nitration.
Analysis of Substituent Effects in 4-tert-butylchlorobenzene
The regiochemical outcome of the nitration of 4-tert-butylchlorobenzene is determined by a nuanced interplay between the chloro and tert-butyl groups. Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[8][9] However, their influence on the ring's reactivity and their physical size are dramatically different.
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Directing Effect |
| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |
| -C(CH₃)₃ | +I (Donating) | Hyperconjugation | Activating | ortho, para |
The Chloro Group: A Deactivating ortho, para-Director
Halogens present a unique case. The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that pulls electron density from the ring, making it less nucleophilic and thus less reactive than benzene.[1][10] This is why halogens are considered deactivating groups.[7]
Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the aromatic ring through resonance (+R).[11] This resonance effect increases the electron density specifically at the ortho and para positions. When an electrophile attacks at these positions, the resulting arenium ion is significantly stabilized by a resonance structure where the positive charge is delocalized onto the chlorine atom, giving every atom a full octet. This stabilization lowers the activation energy for ortho and para attack compared to meta attack, making the chloro group an ortho, para-director despite its overall deactivating nature.[12]
The tert-Butyl Group: An Activating ortho, para-Director
Alkyl groups, like tert-butyl, are activating groups that increase the rate of electrophilic aromatic substitution relative to benzene.[13] They donate electron density to the ring primarily through a weak inductive effect (+I) and hyperconjugation.[14] This electron donation stabilizes the carbocation intermediate formed during the electrophilic attack.
The most critical feature of the tert-butyl group in this context, however, is its significant steric bulk.[13] Comprising a central carbon atom bonded to three methyl groups, it physically obstructs the adjacent ortho positions. This phenomenon, known as steric hindrance, can prevent a bulky electrophile from approaching and reacting at these sites, even if they are electronically favored.[15][16]
Predicting Regioselectivity: A Case of Competing Influences
In 4-tert-butylchlorobenzene, the two substituents are para to each other. Let's analyze the directing vectors:
-
The Chloro group (at C1) directs to its ortho positions (C2, C6) and its para position (C4), which is already occupied.
-
The tert-Butyl group (at C4) directs to its ortho positions (C3, C5) and its para position (C1), which is also occupied.
This creates a conflict: the chloro group directs the incoming nitro group to C2/C6, while the tert-butyl group directs it to C3/C5. The final regioselectivity is determined by resolving this conflict through three key principles:
-
Activator Dominance: In a competition between an activating and a deactivating group, the activating group's directing effect almost always dictates the outcome.[10] The tert-butyl group activates the ring, while the chloro group deactivates it. Therefore, the tert-butyl group is the dominant directing group, favoring substitution at positions C3 and C5.
-
Steric Hindrance: The positions favored by the chloro group (C2 and C6) are directly adjacent to the extremely bulky tert-butyl group. The steric clash between the large tert-butyl group and the incoming nitronium ion (and its associated solvent shell) severely disfavors attack at these positions.[17][18]
-
Consensus: The positions favored by the tert-butyl group (C3 and C5) are adjacent to the much smaller chloro atom and a hydrogen atom, respectively, presenting a significantly lower steric barrier to attack.
Figure 2: Logical relationship of directing effects and steric hindrance.
Experimental Protocol: Synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene
This protocol is designed to be self-validating by employing controlled conditions to maximize the formation of the desired isomer.
Safety Precautions: This procedure involves the use of highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.
Reagents and Equipment:
-
4-tert-butylchlorobenzene
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylchlorobenzene (1.0 eq). Place the flask in an ice bath and allow it to cool to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. Crucial: Always add acid to acid slowly to manage the exothermic mixing.
-
Electrophilic Addition: Slowly add the cold nitrating mixture dropwise to the stirring solution of 4-tert-butylchlorobenzene over 20-30 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing/Neutralization: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution!), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which should be predominantly this compound, can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield a pale yellow solid.
Figure 3: Experimental workflow for the regioselective nitration.
Conclusion
The nitration of 4-tert-butylchlorobenzene serves as an exemplary case study in predictive organic synthesis. While both substituents are nominally ortho, para-directing, a deeper analysis reveals that the reaction's regioselectivity is decisively controlled by the interplay of electronic activation and steric hindrance. The electron-donating, activating tert-butyl group governs the position of electrophilic attack, while its profound steric bulk effectively shields its ortho-positions, which are also the positions targeted by the weaker, deactivating chloro group. The result is a highly selective synthesis of this compound, a valuable intermediate for further functionalization in pharmaceutical and materials science applications. This guide underscores the necessity for chemists to consider the multifaceted nature of substituent effects beyond simple classification rules to achieve desired synthetic outcomes.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. leah4sci.com [leah4sci.com]
- 10. almaaqal.edu.iq [almaaqal.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Solved 1. Tert-butyl-benzene, anisole, and toluene all have | Chegg.com [chegg.com]
- 19. chemshuttle.com [chemshuttle.com]
- 20. chemscene.com [chemscene.com]
The Directive Influence of the tert-Butyl Group in Electrophilic Aromatic Substitution: A Technical Guide
Abstract
The tert-butyl group, a sterically demanding and electronically influential substituent, plays a pivotal role in directing the outcome of electrophilic aromatic substitution (EAS) reactions. This in-depth technical guide dissects the multifaceted nature of the tert-butyl group's directive influence, moving beyond simplistic textbook rules to provide researchers, scientists, and drug development professionals with a nuanced understanding of the interplay between electronic and steric effects. We will explore the mechanistic underpinnings of its ortho, para-directing nature, the pronounced steric hindrance that favors para-substitution, and the subtle activating effects it imparts on the aromatic ring. This guide will further provide validated experimental protocols for key EAS reactions on tert-butylbenzene, supported by quantitative data and mechanistic diagrams to offer a comprehensive and actionable resource for the laboratory.
Introduction: Deconstructing the tert-Butyl Substituent
In the landscape of organic synthesis and medicinal chemistry, the tert-butyl group [-C(CH₃)₃] is a frequently employed moiety, valued for its profound impact on molecular properties.[1][2] Its influence stems from a unique combination of two fundamental characteristics:
-
Electronic Properties: The tert-butyl group is recognized as an electron-donating group (EDG).[3] This donation occurs primarily through a positive inductive effect (+I), where the three methyl groups push electron density towards the central quaternary carbon, which in turn enriches the attached aromatic ring.[1] While carbon-carbon hyperconjugation is a possible contributing factor, the inductive effect is considered the more significant contributor to its electron-releasing nature in this context.[4] This electron donation activates the aromatic ring towards electrophilic attack, making it more nucleophilic than benzene itself, albeit only slightly.[4]
-
Steric Profile: The most defining feature of the tert-butyl group is its significant steric bulk.[2][5] The three methyl groups create a large, three-dimensional shield around the point of attachment to the aromatic ring. This steric hindrance is a dominant factor in controlling the regioselectivity of reactions, often overriding electronic preferences to a significant degree.[2]
This guide will systematically unravel how these two properties dictate the regiochemical outcome of electrophilic aromatic substitution on tert-butylbenzene.
Mechanistic Rationale: The Ortho, Para-Directing Nature and the Steric Imperative
Alkyl groups, in general, are classified as ortho, para-directors in electrophilic aromatic substitution.[6][7] This directive influence is rooted in the stability of the cationic intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.[6][8]
Electronic Stabilization of the Arenium Ion
When an electrophile attacks an aromatic ring, a resonance-stabilized carbocation is formed. For an alkyl-substituted benzene, attack at the ortho and para positions allows for a resonance structure where the positive charge is located on the carbon atom directly bonded to the alkyl group.[6] This particular resonance contributor is significantly stabilized by the electron-donating nature of the alkyl group through inductive effects and hyperconjugation.[9]
In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is adjacent to the alkyl group.[10] Consequently, the arenium ions formed from ortho and para attack are more stable and have lower activation energies for their formation, leading to a faster reaction at these positions.[6][11]
dot digraph "Arenium Ion Stability" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption [label="Arenium ion stability in EAS of tert-butylbenzene.", shape=plaintext, fontsize=10];
The Dominance of Steric Hindrance
While electronically favored, the ortho positions on tert-butylbenzene are severely sterically hindered by the bulky tert-butyl group.[11] This steric clash between the substituent and the incoming electrophile raises the activation energy for ortho attack, making it kinetically less favorable.[12] As a result, electrophilic substitution on tert-butylbenzene overwhelmingly favors the para position, where steric hindrance is minimized.[2][13]
dot digraph "Steric Hindrance" { graph [size="7.6,4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];
} caption [label="Steric hindrance favors para substitution.", shape=plaintext, fontsize=10];
Key Electrophilic Aromatic Substitution Reactions of tert-Butylbenzene
The following sections provide an overview of common EAS reactions performed on tert-butylbenzene, including typical product distributions and detailed experimental protocols.
Nitration
The nitration of tert-butylbenzene is a classic example illustrating the directive influence of the tert-butyl group. The reaction typically yields a high proportion of the para-isomer due to steric hindrance at the ortho positions.[4][13]
Table 1: Typical Isomer Distribution in the Nitration of tert-Butylbenzene [4]
| Isomer | Percentage |
| ortho-nitro-tert-butylbenzene | 12% |
| meta-nitro-tert-butylbenzene | 8.5% |
| para-nitro-tert-butylbenzene | 79.5% |
Objective: To synthesize 1-tert-butyl-4-nitrobenzene via the electrophilic nitration of tert-butylbenzene.
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice Bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 6.00 mL of concentrated sulfuric acid to 3.23 g (24.03 mmol) of tert-butylbenzene.[14]
-
Slowly add a pre-cooled mixture of 2.00 mL of concentrated nitric acid and 2.00 mL of concentrated sulfuric acid to the reaction mixture over a period of 12-15 minutes, ensuring the temperature is maintained below 10 °C.[14]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 20 minutes.[14]
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
The product can be purified by fractional distillation or column chromatography to isolate the major para-isomer.
Causality: The use of concentrated sulfuric acid is crucial as it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[15][16] The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of dinitrated byproducts.[17][18]
Halogenation
The halogenation of tert-butylbenzene, typically bromination or chlorination, also shows a strong preference for para-substitution. A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is required to polarize the halogen molecule and generate a more potent electrophile.[19]
Objective: To synthesize 1,4-di-tert-butyl-2-bromobenzene.
Materials:
-
1,4-Di-tert-butylbenzene
-
Bromine (Br₂)
-
Iron powder (Fe)
-
Carbon tetrachloride (CCl₄)
-
10% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Kugelrohr distillation apparatus
Procedure:
-
To a solution of 1,4-di-tert-butylbenzene in carbon tetrachloride at 0 °C, add iron powder followed by the dropwise addition of bromine.[20]
-
Stir the reaction mixture at 0 °C for 4 hours.[21]
-
Pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by water until neutral.[21]
-
Dry the organic phase over magnesium sulfate and concentrate in vacuo.[21]
-
Purify the product by Kugelrohr distillation.[21]
Causality: The iron powder reacts with bromine to form iron(III) bromide in situ, which serves as the Lewis acid catalyst.[21] Performing the reaction at 0 °C helps to control the reactivity and minimize the formation of polybrominated products.[21]
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of tert-butylbenzene can lead to the introduction of a second alkyl group. Due to the activating nature of the first tert-butyl group and its steric bulk, the major product is 1,4-di-tert-butylbenzene.[22][23]
Objective: To synthesize 1,4-di-tert-butylbenzene via the Friedel-Crafts alkylation of tert-butylbenzene.
Materials:
-
tert-Butylbenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a conical vial equipped with a spin vane and cooled in an ice bath, mix 1.0 mL of tert-butyl chloride and 0.5 mL of tert-butylbenzene.[22]
-
Carefully add a small amount of anhydrous aluminum chloride to the cooled and stirred mixture.[24]
-
Allow the reaction to proceed with stirring in the ice bath. The evolution of HCl gas indicates the reaction is proceeding.[24]
-
After the reaction is complete, quench the reaction by carefully adding ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain the crude product.
-
The solid 1,4-di-tert-butylbenzene can be purified by recrystallization from a suitable solvent like methanol.[24]
Causality: Aluminum chloride is a strong Lewis acid that facilitates the formation of the tert-butyl carbocation from tert-butyl chloride, which acts as the electrophile.[22][25] The reaction is prone to polyalkylation because the product, an alkylated aromatic molecule, is more reactive than the starting material.[23][26][27] Using a tertiary alkyl halide like tert-butyl chloride prevents carbocation rearrangements that can occur with primary alkyl halides.[22][26]
Conclusion
The directive influence of the tert-butyl group in electrophilic aromatic substitution is a compelling case study in the balance of electronic and steric effects. While its electron-donating nature activates the ring and electronically favors ortho and para substitution, its formidable steric bulk overwhelmingly directs incoming electrophiles to the para position. This predictable regioselectivity makes tert-butylbenzene and its derivatives valuable substrates in organic synthesis. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes and the strategic modification of aromatic scaffolds to achieve desired molecular architectures and biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Illustrated Glossary of Organic Chemistry - Electron donating group (EDG; electron releasing group; ERG) [chem.ucla.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ortho−Para Direction And Reactivity Of Alkylbenzenes [pw.live]
- 7. pubs.aip.org [pubs.aip.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. brainly.com [brainly.com]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. byjus.com [byjus.com]
- 16. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. cerritos.edu [cerritos.edu]
- 23. web.alfredstate.edu [web.alfredstate.edu]
- 24. web.alfredstate.edu [web.alfredstate.edu]
- 25. aklectures.com [aklectures.com]
- 26. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 27. youtube.com [youtube.com]
Methodological & Application
An In-Depth Technical Guide to the Experimental Nitration of 4-tert-Butylchlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, in-depth guide to the electrophilic nitration of 4-tert-butylchlorobenzene. It covers the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for the characterization of the primary product, 4-tert-butyl-1-chloro-2-nitrobenzene. This guide is designed to be a practical resource for chemists in research and development.
Introduction: Understanding the Electrophilic Aromatic Substitution
The nitration of 4-tert-butylchlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."
The key to this reaction is the in situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[1] The electron-rich aromatic ring of the 4-tert-butylchlorobenzene then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of the arenium ion by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring and yield the nitro-substituted product.
Regioselectivity: The Directing Effects of Substituents
The position of the incoming nitro group on the benzene ring is dictated by the directing effects of the substituents already present, in this case, the chloro and tert-butyl groups. Both the chloro and tert-butyl groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
In the case of 4-tert-butylchlorobenzene, the chloro group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The tert-butyl group at position 4 directs to positions 3 and 5. The bulky nature of the tert-butyl group, however, creates significant steric hindrance at the ortho positions (3 and 5), making substitution at these sites less favorable. The chloro group is a deactivating substituent (due to its inductive electron-withdrawing effect), while the tert-butyl group is an activating substituent (due to hyperconjugation and inductive effects).
Considering these factors, the nitration is expected to occur predominantly at the position ortho to the chloro group and meta to the tert-butyl group, which is position 2 (or 6, which is equivalent). This leads to the formation of This compound as the major product.
Safety Precautions: Handling Strong Acids
The nitration of aromatic compounds involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated chemical fume hood.
-
Handling Acids: When preparing the mixed acid, always add the sulfuric acid slowly to the nitric acid while cooling the mixture in an ice bath. This is an exothermic process, and rapid mixing can lead to a dangerous increase in temperature and splashing.
-
Spill Response: Have appropriate spill kits readily available. Acid spills should be neutralized with a weak base, such as sodium bicarbonate, before cleanup.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are easily accessible. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted benzenes.[2]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-tert-Butylchlorobenzene | 168.68 | 16.9 g (0.10 mol) | Starting material |
| Nitric Acid (90%) | 63.01 | 18.5 mL | Corrosive, strong oxidizer |
| Sulfuric Acid (conc.) | 98.08 | As required | Corrosive, strong oxidizer |
| Ice | - | As required | For cooling |
| Ethanol | 46.07 | As required | For recrystallization |
| Distilled Water | 18.02 | As required | For washing |
Reaction Setup
Caption: Schematic of the reaction setup for the nitration of 4-tert-butylchlorobenzene.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a flask, carefully add 18.5 mL of 90% nitric acid. Place the flask in an ice bath and slowly add a sufficient amount of concentrated sulfuric acid with constant stirring to create the nitrating mixture. Allow the mixture to cool to 15-20°C.
-
Addition of 4-tert-Butylchlorobenzene: To the cooled and stirred nitrating mixture, add 16.9 g (0.10 mol) of 4-tert-butylchlorobenzene dropwise over a period of 10-15 minutes. The reaction is slightly exothermic, so maintain the temperature between 15-20°C using the ice bath.
-
Reaction at Room Temperature: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction will continue to be exothermic, and cooling may be necessary to maintain the temperature.
-
Heating the Reaction: Once the initial exothermic reaction has subsided, slowly heat the mixture to 60-65°C and maintain this temperature for 2 hours with continuous stirring.
-
Work-up: After the 2-hour heating period, cool the reaction mixture to room temperature. Carefully pour the mixture over a generous amount of crushed ice in a beaker. This will precipitate the crude product.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus paper.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Data Analysis and Expected Results
Product Characterization
The expected major product is This compound .
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂ClNO₂[3] |
| Molar Mass | 213.66 g/mol [3] |
| Appearance | Pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of the product. The spectrum of this compound is expected to show:
-
A singlet for the nine equivalent protons of the tert-butyl group, likely in the region of 1.3-1.5 ppm.[4]
-
Three aromatic protons in the region of 7.5-8.0 ppm. Due to the substitution pattern, these protons will likely appear as a set of coupled multiplets. The proton ortho to the nitro group is expected to be the most downfield.[5]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure. The spectrum should show distinct signals for the different carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group and the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic ring and the tert-butyl group.
-
C-Cl stretching vibration, which may be observed in the fingerprint region.
-
Conclusion
This application note provides a detailed and practical guide for the successful synthesis of this compound via electrophilic aromatic substitution. By following the outlined experimental procedure and adhering to the stringent safety precautions, researchers can confidently perform this reaction and characterize the resulting product. The principles of regioselectivity discussed herein are fundamental to understanding and predicting the outcomes of electrophilic aromatic substitution reactions on substituted benzene rings.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-tert-butyl-1-chloro-2-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful methodology for the functionalization of aromatic rings.[1][2] This class of reactions is particularly crucial in the fields of medicinal chemistry and materials science, where the precise installation of substituents on an aromatic core is paramount for tuning biological activity and material properties.[1][3] The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.[4] Unlike electrophilic aromatic substitution, which is facilitated by electron-donating groups, SNAr reactions are driven by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][6]
This application note focuses on the SNAr reactions of 4-tert-butyl-1-chloro-2-nitrobenzene, a versatile substrate for several reasons. The nitro group (NO2), a potent EWG, is situated ortho to the chlorine atom, a good leaving group. This arrangement significantly activates the aromatic ring towards nucleophilic attack. The bulky tert-butyl group para to the chlorine provides steric hindrance that can influence regioselectivity in certain reactions and also enhances the solubility of the substrate and its derivatives in common organic solvents.
This guide provides a comprehensive overview of the mechanistic underpinnings of SNAr reactions involving this substrate, detailed experimental protocols for its reaction with various nucleophiles, and insights into the applications of the resulting products.
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[1][5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine.[5] This ipso-attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7][8] The presence of the ortho-nitro group is critical for stabilizing this intermediate by delocalizing the negative charge through resonance.[4][5][7] While traditionally viewed as a distinct intermediate, recent studies suggest that in some cases, the Meisenheimer complex may exist as a transition state.[9][10][11]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[5][8]
The overall reaction is generally favored by strong nucleophiles and polar aprotic solvents, which can solvate the charged intermediate.
Mechanistic Diagram
Caption: General mechanism of the SNAr reaction.
Applications in Synthesis
The SNAr reaction of this compound is a gateway to a diverse array of substituted aromatic compounds. The resulting products, particularly 4-tert-butyl-2-nitroaniline derivatives, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[12][13][14]
Table of Representative Transformations
| Nucleophile | Reagents and Conditions | Product | Applications |
| Ammonia | NH₃, EtOH, sealed tube, heat | 4-tert-butyl-2-nitroaniline | Intermediate for dyes, pharmaceuticals, and agrochemicals.[12][13] |
| Primary/Secondary Amines | R¹R²NH, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF), Heat | N-substituted 4-tert-butyl-2-nitroanilines | Building blocks for complex organic molecules. |
| Alkoxides/Phenoxides | ROH/ArOH, Base (e.g., NaH, t-BuOK), Anhydrous Solvent (e.g., THF, DMF) | 4-tert-butyl-2-nitroaryl ethers | Precursors for various bioactive compounds. |
| Thiols | RSH, Base (e.g., NaH), Anhydrous Solvent (e.g., THF, DMF) | 4-tert-butyl-2-nitrophenyl sulfides | Synthesis of sulfur-containing heterocyclic compounds. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with different classes of nucleophiles.
General Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Synthesis of 4-tert-butyl-2-nitroaniline
This protocol describes the synthesis of 4-tert-butyl-2-nitroaniline via the reaction of this compound with ammonia.
Materials:
-
This compound (1.0 eq)
-
Ammonia (7 N solution in Methanol, 10 eq)
-
Ethanol
-
Pressure vessel (sealed tube)
Procedure:
-
In a pressure vessel, dissolve this compound in ethanol.
-
Add the methanolic ammonia solution to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reaction with Primary and Secondary Amines
This protocol provides a general procedure for the synthesis of N-substituted 4-tert-butyl-2-nitroanilines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the amine nucleophile and the base to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Alcohols and Phenols
This protocol outlines the synthesis of 4-tert-butyl-2-nitroaryl ethers.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Base (e.g., NaH or t-BuOK, 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol in the anhydrous solvent.
-
Add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor by TLC to determine optimal conditions. |
| Weak nucleophile or insufficient base. | Use a stronger nucleophile or a stronger base. Ensure the base is anhydrous if required. | |
| Side Product Formation | Reaction temperature is too high. | Lower the reaction temperature. |
| Presence of water in the reaction with alkoxides or thiols. | Use anhydrous solvents and reagents. Flame-dry glassware and conduct the reaction under an inert atmosphere. | |
| Di-substitution (if applicable). | Use a stoichiometric amount of the nucleophile. | |
| Difficult Purification | Product and starting material have similar polarities. | Optimize the eluent system for column chromatography. Consider alternative purification techniques like preparative TLC or HPLC. |
| Product is highly polar and streaks on the silica gel column. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
Conclusion
The nucleophilic aromatic substitution reactions of this compound offer a versatile and efficient route for the synthesis of a wide range of substituted nitroaromatic compounds. The protocols outlined in these application notes are robust and can be adapted for various nucleophiles, serving as a valuable resource for researchers in drug discovery and materials science. The strategic use of this substrate enables the facile generation of molecular complexity, paving the way for the development of novel chemical entities with desired properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]
- 13. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]
- 14. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-tert-butyl-1-chloro-2-nitrobenzene as a Synthetic Intermediate
Introduction
4-tert-butyl-1-chloro-2-nitrobenzene is a valuable and versatile synthetic intermediate primarily utilized in the fields of pharmaceutical development, agrochemicals, and dye manufacturing. Its chemical structure, featuring a bulky tert-butyl group, a chlorine atom, and a nitro group on a benzene ring, provides a unique combination of steric and electronic properties that enable a range of selective chemical transformations. The presence of the electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aryl chloride towards nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group itself can be readily reduced to an amino group, opening pathways to a diverse array of aniline derivatives.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical information, field-proven insights, and detailed experimental protocols for the effective use of this compound in organic synthesis. The protocols herein are presented with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling and for the successful execution of chemical reactions.
| Property | Value | Source |
| CAS Number | 58574-05-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 213.66 g/mol | [1][2] |
| Appearance | Solid (Typical) | |
| Melting Point | Data not readily available; related chloronitrobenzenes are low-melting solids. | |
| Boiling Point | Data not readily available; related chloronitrobenzenes have high boiling points. | |
| Solubility | Generally soluble in common organic solvents like ethanol, ethyl acetate, and DMSO. | |
| Calculated LogP | 3.5457 | [2] |
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution at the C1 position and reduction of the nitro group at the C2 position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group positioned ortho to the chlorine atom strongly activates the aromatic ring for nucleophilic attack. This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles. The bulky tert-butyl group para to the chlorine may exert some steric influence, potentially favoring smaller nucleophiles or requiring slightly more forcing reaction conditions compared to unhindered analogues.
Protocol 1: Synthesis of 4-tert-butyl-2-nitrophenol via Hydrolysis
This protocol describes the displacement of the chloride with a hydroxide ion to form the corresponding phenol. This reaction is a classic example of SNAr and is often a key step in the synthesis of more complex molecules.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Causality Behind Experimental Choices:
-
Sodium Hydroxide (NaOH): A strong nucleophile and base. The hydroxide ion attacks the carbon bearing the chlorine atom.
-
Water (H₂O): Serves as the solvent and the source of the hydroxide nucleophile.
-
Heat: Provides the necessary activation energy to overcome the energy barrier of the reaction, which involves the temporary disruption of aromaticity in the Meisenheimer intermediate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 8% w/v, 2.0-3.0 eq). The use of a phase-transfer catalyst may be beneficial if solubility is an issue.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-130°C under pressure, as adapted from a similar procedure) and maintain for several hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with a mineral acid (e.g., HCl) until the solution is acidic (pH ~2-3). This will protonate the phenoxide to the phenol, causing it to precipitate if it is insoluble in the aqueous medium.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Synthesis of N-Aryl-4-tert-butyl-2-nitroanilines
The reaction with primary or secondary amines is a common and powerful application of this intermediate, leading to the formation of substituted anilines which are prevalent in medicinal chemistry.
Reaction Scheme:
Caption: Synthesis of N-substituted nitroanilines.
Causality Behind Experimental Choices:
-
Amine (R¹R²NH): The nucleophile that displaces the chloride. A wide range of primary and secondary amines can be used.
-
Base (e.g., K₂CO₃, Et₃N): Acts as an acid scavenger to neutralize the HCl formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Solvent (e.g., DMSO, DMF, Acetonitrile): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SNAr mechanism.
-
Heat: Often required to increase the reaction rate, especially with less reactive amines.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).
-
Reagent Addition: Add a polar aprotic solvent such as DMSO or DMF to dissolve the solids. Add the desired primary or secondary amine (1.1-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into a large volume of water. This will often precipitate the organic product and dissolve the inorganic salts.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine, providing access to 5-tert-butyl-2-chloroaniline. This transformation is crucial for introducing an amino group that can be further functionalized, for example, through diazotization or acylation.
Protocol 3: Reduction of the Nitro Group using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds that is tolerant of many functional groups, including aryl chlorides.
Reaction Scheme:
Caption: Reduction of the nitro group using SnCl₂.
Causality Behind Experimental Choices:
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): A mild reducing agent that is effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like aryl halides.[4]
-
Concentrated Hydrochloric Acid (HCl): Creates the acidic environment necessary for the reduction to proceed and helps to dissolve the tin salts.
-
Ethanol (EtOH): A common solvent for this reaction that helps to solubilize the organic substrate.
-
Sodium Hydroxide (NaOH): Used in the work-up to neutralize the excess acid and to precipitate tin hydroxides, allowing for easier separation of the desired aniline product.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Reagent Addition: Add ethanol, followed by the slow addition of concentrated hydrochloric acid. Stir the mixture until the tin salt dissolves. To this solution, add this compound (1.0 eq).[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (around 70-80°C) for 1.5 to 3 hours.[4] Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will precipitate tin salts as tin hydroxides.
-
Isolation and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Protocol 4: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. However, care must be taken to avoid dehalogenation, which can be a competing side reaction.
Reaction Scheme:
Caption: Catalytic hydrogenation of the nitro group.
Causality Behind Experimental Choices:
-
Hydrogen Gas (H₂): The ultimate reducing agent.
-
Catalyst (e.g., Pd/C, Pt/C, Raney Nickel): A heterogeneous catalyst that facilitates the reaction between hydrogen and the nitro group. The choice of catalyst can influence the selectivity of the reduction versus dehalogenation. Platinum-based catalysts are often preferred for preserving aryl chlorides.
-
Solvent (e.g., Ethanol, Ethyl Acetate): A solvent that dissolves the starting material and is inert under the reaction conditions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), add a solution of this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 5% Pt/C) under an inert atmosphere.
-
Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi). Agitate the mixture at room temperature or with gentle heating.[5] Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purification can be achieved by standard methods if necessary.
Safety and Handling
This compound and related chloronitrobenzene compounds should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]
-
Toxicology: Chloronitrobenzenes are generally considered toxic if swallowed or in contact with skin.[6][7] They may also be suspected of causing cancer and are toxic to aquatic life with long-lasting effects.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
This compound is a strategically important intermediate that offers synthetic chemists access to a wide range of substituted anilines and phenols. The protocols and insights provided in this guide are intended to empower researchers to utilize this compound effectively and safely in their synthetic endeavors. By understanding the principles behind the key transformations and adhering to the detailed methodologies, scientists can confidently incorporate this versatile building block into the synthesis of novel bioactive molecules and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Amines as leaving groups in nucleophilic aromatic substitution reactions. Part 5.1 Substitution vs.N-oxide formation in the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. 1-tert-Butyl-4-chloro-2-nitro-benzene-Information-Chemcia Scientific, LLC. [chemcia.com]
Application Note: Real-Time Monitoring of 4-tert-butyl-1-chloro-2-nitrobenzene Synthesis via GC-MS Analysis
Abstract
This application note presents a detailed protocol for the monitoring of the synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis, achieved through the electrophilic nitration of 4-tert-butylchlorobenzene, necessitates precise monitoring to optimize reaction conditions and maximize the yield of the desired product while minimizing the formation of isomeric byproducts. This guide provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, chemists, and professionals in pharmaceutical and chemical development.
Introduction: The Rationale for Reaction Monitoring
The synthesis of this compound is a critical step in the production of various specialty chemicals and pharmaceutical intermediates. The reaction typically proceeds via the electrophilic aromatic substitution of 4-tert-butylchlorobenzene with a nitrating agent, usually a mixture of nitric and sulfuric acids.
The directing effects of the tert-butyl (ortho-, para-directing) and chloro (ortho-, para-directing) groups on the aromatic ring lead to the formation of a primary product, this compound, but also to the potential for isomeric byproducts. Therefore, real-time monitoring of the reaction is essential to understand the reaction kinetics, confirm the consumption of the starting material, and quantify the formation of the target compound and its isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high resolving power for isomeric compounds and the definitive identification capabilities of mass spectrometry.
The Synthetic Landscape: Reactants, Products, and Isomers
The primary reaction under consideration is the nitration of 4-tert-butylchlorobenzene:
Reactant: 4-tert-butylchlorobenzene Primary Product: this compound Potential Isomeric Byproducts:
-
1-tert-butyl-4-chloro-3-nitrobenzene
-
2-tert-butyl-4-chloro-1-nitrobenzene
A thorough understanding of the mass-to-charge ratios (m/z) and fragmentation patterns of these compounds is fundamental to successful GC-MS analysis.
The Analytical Powerhouse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Volatile and semi-volatile compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the complete workflow for monitoring the nitration of 4-tert-butylchlorobenzene.
Reaction Sampling
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of ice-cold deionized water. This will stop the nitration process.
-
Add 1 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate, to the vial.[2]
-
Vortex the vial vigorously for 30 seconds to extract the organic components into the solvent layer.
-
Allow the layers to separate, and carefully transfer the organic (bottom, if using dichloromethane) layer to a clean vial for analysis.
Sample Preparation for GC-MS Analysis
-
Take 100 µL of the extracted organic layer and dilute it with 900 µL of the same organic solvent (a 1:10 dilution). This "dilute and shoot" approach is often sufficient for reaction monitoring.[3]
-
For quantitative analysis, add a known concentration of an internal standard to the diluted sample. A suitable internal standard for this analysis is hexachlorobenzene , which is chemically inert and well-resolved from the compounds of interest.[4] A final concentration of 10-20 µg/mL of the internal standard is a good starting point.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis on a standard GC-MS system equipped with a non-polar capillary column.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (50:1) | A split injection is recommended to prevent column overloading and ensure sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | |
| Oven Program | Initial: 100 °C, hold for 2 min | Allows for elution of the solvent front. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation of isomers. | |
| Hold: 5 min at 280 °C | Ensures elution of all components from the column. | |
| MS System | Agilent 7250 GC/Q-TOF or equivalent | Provides high-quality mass spectral data for confident identification. |
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard EI energy for generating reproducible fragmentation patterns. |
| Source Temperature | 230 °C | |
| Quadrupole Temp | 150 °C | |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Scan Range | 50 - 350 m/z | Covers the molecular ions and expected fragments of all components. |
Experimental Workflow Diagram
Caption: Workflow for GC-MS monitoring of the nitration reaction.
Data Interpretation: From Chromatogram to Conclusion
Identification of Components
The total ion chromatogram (TIC) will show peaks corresponding to the solvent, starting material, product, and any byproducts. Identification is achieved by comparing the retention times and mass spectra of the peaks with known standards or library data.
| Compound | Molecular Weight ( g/mol ) | Expected Key m/z Fragments | Notes |
| 4-tert-butylchlorobenzene | 168.66 | 168 (M+), 153 ([M-CH3]+), 125, 91 | The molecular ion should be visible. The base peak is often [M-CH3]+.[5] |
| This compound | 213.66 | 213 (M+), 198 ([M-CH3]+), 182, 167, 152 | The molecular ion should be present. Look for characteristic losses of nitro-related fragments. |
Mass Spectral Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to follow predictable pathways, including the loss of a methyl group from the tert-butyl substituent and cleavage of the nitro group.
References
Application Note: A Validated HPLC Method for Purity Determination of 4-tert-butyl-1-chloro-2-nitrobenzene
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 4-tert-butyl-1-chloro-2-nitrobenzene. As a key intermediate in various chemical syntheses, ensuring the purity of this compound is critical for reaction efficiency, yield, and the impurity profile of final products. The described method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, providing excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a validated, self-sufficient system for routine purity analysis. All procedures are established in accordance with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
Introduction and Scientific Rationale
This compound is a substituted nitroaromatic compound used as a building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. The presence of impurities, such as isomers or reaction by-products, can have a significant impact on downstream processes. Therefore, a precise and accurate analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution and sensitivity for non-volatile organic compounds.[4][5] The chosen methodology is Reversed-Phase HPLC (RP-HPLC), which is ideally suited for the separation of non-polar to moderately polar compounds.[6][7] this compound, with its hydrophobic tert-butyl group and aromatic ring, exhibits strong retention on a non-polar stationary phase (C18).[7][8] Separation is achieved by eluting with a polar mobile phase, where more polar impurities will elute earlier and the main, more hydrophobic analyte will be retained longer, allowing for effective resolution.
Detection is performed using a UV detector. The nitrobenzene moiety contains a strong chromophore, resulting in significant UV absorbance, which provides high sensitivity for the analyte and related impurities.[9][10][11][12] A detection wavelength of 254 nm is selected as it is a common and robust choice for aromatic compounds and is cited in EPA methods for nitroaromatic analysis.[13]
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: A standard analytical HPLC system equipped with a binary or quaternary pump, online degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatographic software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
Reagents and Standards
-
This compound: Reference Standard (Purity ≥99.5%).
-
Methanol: HPLC grade or higher.
-
Acetonitrile: HPLC grade or higher (for diluent).
-
Water: HPLC grade, purified through a system like Milli-Q.
Chromatographic Conditions
The selection of these parameters is based on established principles for the separation of nitroaromatic compounds.[14][15] A methanol/water mobile phase is chosen for its effective elution properties and UV transparency.[16] The isocratic mode ensures method robustness and simplicity.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for non-polar analytes, providing excellent retention and resolution.[8] |
| Mobile Phase | Methanol : Water (80:20, v/v) | Provides optimal retention and separation for the analyte from potential polar impurities.[14] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column, ensuring good efficiency and reasonable run time. |
| Column Temp. | 30°C | Enhances reproducibility by minimizing fluctuations in retention time due to ambient temperature changes. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, ensuring high sensitivity.[13] |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main analyte and any potential late-eluting impurities. |
Detailed Protocols
Mobile Phase Preparation
-
Measure 800 mL of HPLC-grade methanol and 200 mL of HPLC-grade water.
-
Combine them in a suitable glass reservoir.
-
Mix thoroughly and degas for at least 15 minutes using an ultrasonic bath or an online degasser.
Standard Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This is the Stock Standard Solution.
-
If necessary, further dilutions can be made from this stock to prepare working standards for linearity and quantitation limit assessments.
Sample Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation protocol.
-
Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow
The following diagram outlines the logical flow of the analytical procedure.
References
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. moravek.com [moravek.com]
- 7. jordilabs.com [jordilabs.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
1H and 13C NMR spectral assignment for 4-tert-butyl-1-chloro-2-nitrobenzene
An Application Note for the Structural Elucidation of 4-tert-butyl-1-chloro-2-nitrobenzene using ¹H and ¹³C NMR Spectroscopy
Authored by: A Senior Application Scientist
Introduction: Decoding Molecular Architecture with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the chemist's arsenal for the unambiguous determination of molecular structure. Its ability to probe the magnetic environments of individual nuclei within a molecule provides a detailed atomic-level blueprint. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of this compound (CAS No: 58574-05-3), a substituted aromatic compound where the interplay of electronic and steric effects creates a distinct and instructive spectral landscape.[1][2][3][4]
This guide is designed for researchers and professionals in organic synthesis and drug development. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the observed spectral features, grounding our assignments in the fundamental principles of substituent effects and spin-spin coupling.
The Structural Subject: this compound
The subject molecule presents a fascinating case for NMR analysis. The benzene ring is trisubstituted with three groups of differing electronic character:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly deshields nuclei at the ortho and para positions through both inductive and resonance effects.[5][6][7][8]
-
Chloro Group (-Cl): An electronegative group that withdraws electron density inductively but can donate via resonance. Its net effect is deactivating.[9][10]
-
tert-Butyl Group (-C(CH₃)₃): A weakly electron-donating alkyl group that shields nuclei, primarily through hyperconjugation.[11]
The relative positioning of these groups breaks the symmetry of the benzene ring, rendering all aromatic protons and carbons magnetically non-equivalent. This results in a rich, first-order spectrum that is ideal for detailed analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. acdlabs.com [acdlabs.com]
Application Notes and Protocols: The Strategic Use of 4-tert-butyl-1-chloro-2-nitrobenzene in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of pharmaceutical research and development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug discovery program. 4-tert-butyl-1-chloro-2-nitrobenzene, a substituted nitroaromatic compound, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group, a reactive chloro substituent, and a readily transformable nitro group, offers a strategic entry point for the synthesis of a diverse array of complex molecular architectures, particularly heterocyclic systems of therapeutic interest.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in pharmaceutical synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative scientific literature.
Core Attributes and Synthetic Rationale
The synthetic utility of this compound stems from the distinct reactivity of its functional groups:
-
The Nitro Group: This electron-withdrawing group can be readily reduced to an amine, which serves as a key nucleophile in a multitude of subsequent reactions. This transformation is fundamental to the construction of many nitrogen-containing heterocycles.
-
The Chloro Group: As a halogen, it provides a handle for various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations to introduce further molecular complexity.
-
The tert-Butyl Group: This bulky, lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. It can enhance metabolic stability by sterically hindering sites of metabolism and can improve membrane permeability.
These attributes make this compound an attractive starting material for generating libraries of compounds for screening and for the targeted synthesis of specific pharmaceutical agents.
Key Synthetic Transformation: Reduction to 5-tert-butyl-2-chloroaniline
The cornerstone of many synthetic strategies involving this compound is the reduction of the nitro group to form 5-tert-butyl-2-chloroaniline. This transformation unlocks the potential of the aromatic ring for further functionalization, particularly for the synthesis of fused heterocyclic systems.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 5-tert-butyl-2-chloroaniline
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[1] This protocol provides a high-yielding and scalable procedure.
Workflow Diagram:
Caption: Catalytic transfer hydrogenation workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) |
| This compound | 58574-05-3 | 213.66 | 5.0 g (23.4 mmol) |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 1.25 g (5 mol%) |
| Ammonium Formate | 540-69-2 | 63.06 | 14.7 g (234 mmol) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL |
| Celite® | 61790-53-2 | - | As needed |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed |
| Hexane | 110-54-3 | 86.18 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 23.4 mmol) and ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add palladium on carbon (1.25 g, 5 mol%) followed by the portion-wise addition of ammonium formate (14.7 g, 234 mmol). (Causality: Ammonium formate serves as a convenient and safe in situ source of hydrogen for the catalytic transfer hydrogenation, avoiding the need for a pressurized hydrogen gas setup.)
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (3 x 20 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 5-tert-butyl-2-chloroaniline as a pale yellow oil or low-melting solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Pharmaceutically Active Benzimidazoles
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. 5-tert-butyl-2-chloroaniline, derived from our starting material, can be further transformed into the corresponding o-phenylenediamine, making it a valuable precursor for this class of compounds.
Protocol 2: Synthesis of a Substituted Benzimidazole Derivative
This protocol outlines a general procedure for the synthesis of a 2-substituted-5-tert-butyl-benzimidazole, a scaffold with potential therapeutic applications.
Synthetic Pathway Diagram:
Caption: Two-step synthesis of a benzimidazole derivative.
Part A: Synthesis of 4-tert-butyl-benzene-1,2-diamine
Detailed protocols for the nitration of anilines and subsequent reduction of dinitro compounds are well-established in the literature and should be adapted with appropriate safety precautions.
Part B: Condensation to form the Benzimidazole Ring
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-tert-butyl-benzene-1,2-diamine | 1745-08-0 | 164.25 |
| Substituted Carboxylic Acid (R-COOH) | Varies | Varies |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - |
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, place 4-tert-butyl-benzene-1,2-diamine and the desired carboxylic acid (1.0 - 1.2 equivalents).
-
Addition of PPA: Add polyphosphoric acid (PPA) to the mixture. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture as it thickens. (Causality: PPA serves as both a condensing agent and a solvent in this reaction, facilitating the dehydration process that leads to the formation of the imidazole ring.)
-
Reaction: Heat the reaction mixture with stirring to 150-180 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic. The benzimidazole product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Conclusion and Future Perspectives
This compound is a strategically important starting material in pharmaceutical synthesis. Its value lies in the predictable and high-yielding transformations of its functional groups, which provide a gateway to a wide range of complex molecules, particularly those containing the pharmacologically relevant benzimidazole scaffold. The protocols outlined in this guide are robust and can be adapted for the synthesis of diverse libraries of compounds for drug discovery programs. As the demand for novel therapeutics continues to grow, the creative and efficient utilization of such versatile building blocks will remain a cornerstone of modern medicinal chemistry.
References
Application Notes and Protocols for the Use of 4-tert-butyl-1-chloro-2-nitrobenzene in Agrochemical Synthesis
Introduction: Strategic Importance of 4-tert-butyl-1-chloro-2-nitrobenzene in Agrochemical R&D
This compound is a highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of a variety of agrochemicals. Its distinct substitution pattern—a bulky tert-butyl group, a reactive nitro group, and a chlorine atom—provides a versatile scaffold for constructing complex herbicidal and pesticidal molecules. The tert-butyl group often imparts desirable physical properties to the final product, such as increased lipophilicity, which can enhance membrane permeability and target interaction. The nitro and chloro substituents are key reactive handles that allow for sequential, regioselective modifications.
This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its conversion to chloroacetanilide herbicides. We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols for key transformations.
Core Synthetic Strategy: From Nitroaromatic Precursor to Bioactive Herbicide
The primary synthetic pathway for leveraging this compound in the creation of chloroacetanilide herbicides involves a three-stage process. This strategy is centered on the initial reduction of the nitro group to a primary amine, which dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic center for subsequent elaboration.
Caption: Overall synthetic workflow from the starting material to the final herbicide.
Part 1: Synthesis of the Key Intermediate: 4-tert-butyl-2-chloroaniline
The conversion of the nitro group to an aniline is the critical first step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and the use of recoverable catalysts.
Mechanistic Insight: Catalytic Hydrogenation
The reduction of a nitro group over a heterogeneous catalyst like palladium on carbon (Pd/C) involves the adsorptive activation of both the nitro compound and molecular hydrogen on the catalyst surface. The process proceeds through several intermediates, such as nitroso and hydroxylamine species, before yielding the final amine. The choice of solvent and reaction conditions is crucial to ensure high selectivity and prevent side reactions.
Experimental Protocol: Reduction of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 213.66 | 21.37 g | 0.10 |
| Palladium on Carbon (10% Pd) | - | 0.5 g | - |
| Ethanol (anhydrous) | 46.07 | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 3-4 bar | - |
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (21.37 g, 0.10 mol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Expertise & Experience: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste to minimize the risk of ignition upon contact with solvent vapors.
-
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to 3-4 bar.
-
Reaction: Commence vigorous stirring and heat the mixture to 40-50°C. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Trustworthiness: The filtered catalyst should be kept wet and can be stored under water for safe handling and potential reuse. Never allow the catalyst to dry in the air as it can ignite.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil or solid is 4-tert-butyl-2-chloroaniline, which is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation or recrystallization.
Part 2: Synthesis of a Chloroacetanilide Herbicide
With the key aniline intermediate in hand, the subsequent steps build the final herbicidal molecule. The following protocol is adapted from the general synthesis of chloroacetanilide herbicides like Butachlor.
Stage 2a: N-Acylation with Chloroacetyl Chloride
This step introduces the chloroacetyl group, a key pharmacophore in this class of herbicides, which is believed to alkylate and inhibit very long-chain fatty acid elongases in susceptible plants.
Caption: N-Acylation of the aniline intermediate.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 4-tert-butyl-2-chloroaniline (18.37 g, 0.10 mol) in a suitable aprotic solvent such as toluene (150 mL).
-
Acylation: Cool the solution to 0-5°C using an ice bath. Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Expertise & Experience: This reaction is exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood. The slow addition of the acyl chloride is crucial to control the reaction temperature and prevent side reactions.
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (100 mL) to neutralize the HCl. Separate the organic layer, wash it with brine (2 x 50 mL), and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude N-(4-tert-butyl-2-chlorophenyl)-2-chloroacetamide. This product is typically a solid and can be purified by recrystallization from a solvent mixture like ethanol/water.
Stage 2b: N-Alkoxymethylation
The final step involves the introduction of an alkoxymethyl group onto the amide nitrogen. This modification is common in chloroacetanilide herbicides and influences their selectivity and soil mobility.
Experimental Protocol:
-
Reagent Preparation: In a separate flask, prepare the alkoxymethylating agent. For example, to prepare chloromethyl butyl ether, cautiously add chloroacetyl chloride to a mixture of paraformaldehyde and butanol. Alternatively, and more safely, the reaction can be performed in a single pot.
-
Reaction Setup: To the crude N-(4-tert-butyl-2-chlorophenyl)-2-chloroacetamide (25.9 g, 0.10 mol) in a suitable solvent like toluene (150 mL), add paraformaldehyde (3.3 g, 0.11 mol) and butanol (9.2 g, 0.12 mol).
-
Alkoxymethylation: Add a catalytic amount of a base, such as sodium carbonate (1.0 g). Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours. Water will be generated and can be removed using a Dean-Stark apparatus.
-
Work-up: After cooling to room temperature, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Final Product Isolation: Remove the solvent by vacuum distillation to obtain the crude product, N-(butoxymethyl)-N-(4-tert-butyl-2-chlorophenyl)-2-chloroacetamide. Further purification can be achieved by column chromatography on silica gel if a high-purity sample is required for analytical purposes.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of agrochemicals, particularly chloroacetanilide herbicides. The synthetic route outlined, involving a key nitro reduction followed by N-acylation and N-alkoxymethylation, represents a robust and scalable pathway to novel herbicidal compounds. The principles and protocols described herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of new active ingredients, contributing to the advancement of crop protection technologies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-Butyl-1-chloro-2-nitrobenzene
Welcome to the technical support center for the synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.
I. Core Concepts: Understanding the Reaction
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 4-tert-butylchlorobenzene. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the chloro group (-Cl) and the tert-butyl group (-C(CH₃)₃).
-
The Chloro Group: A deactivating, ortho, para-director. It withdraws electron density from the ring inductively, slowing the reaction rate compared to benzene, but directs incoming electrophiles to the positions ortho and para to itself through resonance stabilization of the reaction intermediate.[1][2]
-
The Tert-Butyl Group: An activating, ortho, para-director. It donates electron density to the ring via induction and hyperconjugation, increasing the reaction rate. However, its significant steric bulk hinders attack at the ortho positions.[3][4]
In the case of 4-tert-butylchlorobenzene, the chloro and tert-butyl groups are para to each other. The positions ortho to the chloro group are also meta to the tert-butyl group, and the positions ortho to the tert-butyl group are also meta to the chloro group. The primary position for nitration is ortho to the activating tert-butyl group and meta to the deactivating chloro group, leading to the desired product, this compound. However, the formation of isomeric byproducts is a common challenge.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Let's break down the possibilities:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The deactivating effect of the chlorine atom can make the reaction sluggish.[1]
-
Solution:
-
Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), but be cautious as higher temperatures can promote the formation of byproducts.[5]
-
-
-
Suboptimal Reagent Concentration:
-
Cause: The concentration of the nitrating agent (the nitronium ion, NO₂⁺) may be too low. This is often due to an incorrect ratio of nitric acid to sulfuric acid or the presence of excess water.[6][7]
-
Solution:
-
Ensure the use of concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%).
-
The typical volumetric ratio of H₂SO₄ to HNO₃ is 2:1 to ensure efficient generation of the nitronium ion.[8]
-
-
-
Losses During Work-up and Purification:
-
Cause: The product may be partially soluble in the aqueous phase during washing steps, or losses can occur during recrystallization or chromatography.
-
Solution:
-
Minimize the volume of water used for washing. Using a saturated brine solution for the final wash can reduce the solubility of the organic product in the aqueous layer.[9]
-
Optimize your recrystallization solvent system to maximize product recovery.
-
-
Question 2: I'm observing significant amounts of an isomeric byproduct. How can I identify it and minimize its formation?
Answer: The most likely isomeric byproduct is 4-tert-butyl-2-chloro-1-nitrobenzene . Its formation is directed by the chloro group, which is also an ortho, para-director.
-
Identification:
-
GC-MS: The isomers will have the same molecular weight but different retention times. Their mass spectra will be very similar, but subtle differences in fragmentation patterns may be observed.
-
NMR Spectroscopy:
-
¹H NMR: The aromatic region of the spectrum will show different splitting patterns and chemical shifts for the aromatic protons of the two isomers. For the desired product (this compound), you would expect three distinct aromatic protons. For the isomeric byproduct, the chemical shifts and coupling constants of the aromatic protons will differ.
-
¹³C NMR: The number of aromatic carbon signals and their chemical shifts will be distinct for each isomer.
-
-
-
Minimizing Formation:
-
Temperature Control: Lowering the reaction temperature can increase the regioselectivity of the reaction, favoring the thermodynamically more stable product. The steric hindrance of the tert-butyl group plays a significant role in directing the nitration, and this effect is more pronounced at lower temperatures.[10][11]
-
Rate of Addition: Add the nitrating mixture (or the substrate) slowly to the reaction vessel while maintaining a low temperature. This helps to control the reaction rate and minimize the formation of undesired isomers.
-
Question 3: My product is contaminated with dinitrated compounds. How can I prevent this and remove them?
Answer: Dinitration can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used. The initial nitro group is strongly deactivating, making the second nitration more difficult but still possible under forcing conditions.[12]
-
Prevention:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of nitric acid.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Removal:
-
Column Chromatography: Dinitrated byproducts are typically more polar than the mono-nitrated product. They can be effectively separated using silica gel column chromatography.[13]
-
Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired mono-nitro compound, leaving the more soluble dinitro byproducts in the mother liquor.
-
Question 4: I have a dark-colored reaction mixture and product, suggesting oxidation byproducts. What causes this and how can I avoid it?
Answer: Nitric acid is a strong oxidizing agent, and side reactions leading to colored byproducts can occur, especially at higher temperatures.[14][15]
-
Cause: Oxidation of the aromatic substrate or the product by nitric acid. Phenolic and other oxidized species are common byproducts in nitration reactions.
-
Prevention:
-
Maintain Low Temperatures: Strictly control the reaction temperature, keeping it as low as feasible to achieve a reasonable reaction rate.
-
Controlled Addition: Add the nitrating agent dropwise to avoid localized temperature spikes.
-
Use of Urea: In some nitration reactions, a small amount of urea can be added to scavenge any nitrous acid that may be present, which can catalyze oxidative side reactions.
-
-
Removal of Colored Impurities:
-
Washing with a Reducing Agent: During the work-up, washing the organic layer with a dilute solution of a mild reducing agent, such as sodium bisulfite, can help to remove some colored impurities.
-
Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. The charcoal is then removed by filtration.
-
Recrystallization: This is often the most effective method for removing colored impurities and obtaining a pure, crystalline product.
-
III. Experimental Protocols
A. Synthesis of this compound
Materials:
-
4-tert-Butylchlorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid (10 mL) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C. This creates the nitrating mixture.
-
In a separate flask, dissolve 4-tert-butylchlorobenzene (10 g) in dichloromethane (20 mL).
-
Slowly add the solution of 4-tert-butylchlorobenzene to the cold nitrating mixture dropwise over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture over crushed ice (approx. 100 g) with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
B. Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Use a non-polar or medium-polarity capillary column.
-
The desired product and its isomers will have the same molecular ion peak (m/z = 213).
-
Look for characteristic fragmentation patterns, such as the loss of a nitro group (-NO₂) or a methyl group (-CH₃) from the tert-butyl group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃):
-
This compound: Expect a singlet for the tert-butyl protons (~1.3-1.4 ppm, 9H) and three distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the three aromatic protons.
-
Isomeric Byproducts: The chemical shifts and coupling patterns of the aromatic protons will differ.
-
-
¹³C NMR (in CDCl₃):
-
This compound: Expect signals for the quaternary carbon of the tert-butyl group (~35 ppm), the methyl carbons of the tert-butyl group (~31 ppm), and six distinct aromatic carbon signals. The carbon bearing the nitro group will be significantly downfield.
-
-
IV. Visualizations
Reaction Mechanism and Byproduct Formation
Caption: Reaction scheme showing the formation of the desired product and potential byproducts.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction? A1: Concentrated sulfuric acid serves two primary roles: it acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) electrophile from nitric acid, and it acts as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion, which would otherwise inhibit the reaction.[6][16]
Q2: Can I use a different nitrating agent? A2: While the mixed acid (HNO₃/H₂SO₄) system is the most common and cost-effective, other nitrating agents can be used, such as nitronium tetrafluoroborate (NO₂BF₄) or dinitrogen pentoxide (N₂O₅). These reagents are often used for more sensitive substrates or when anhydrous conditions are required, but they are typically more expensive.
Q3: How do I safely quench the reaction? A3: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This serves to dilute the strong acids and dissipate the heat generated. Never add water directly to the concentrated acid mixture , as this can cause a violent exothermic reaction.
Q4: What are the key safety precautions for this experiment? A4:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: This reaction must be performed in a well-ventilated fume hood due to the use of corrosive and volatile acids.
-
Temperature Control: The reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts. Always have an ice bath ready.
-
Quenching: Quench the reaction carefully as described above.
Q5: How can I confirm the identity of my final product? A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
GC-MS: Confirms the molecular weight and can provide information about purity.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-Cl bond.
VI. References
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange. (2017). --INVALID-LINK--
-
Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.). --INVALID-LINK--
-
Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE. (2023). --INVALID-LINK--
-
19.7: An Explanation of Substituent Effects - Chemistry LibreTexts. (2019). --INVALID-LINK--
-
tert‐Butyl Nitrite Promoted Visible‐Light‐Induced Steric‐Hindrance‐Regulated Concurrent Cross‐Coupling and Regioselective Nitration of 3‐Alkylidene‐2‐oxindoles. ResearchGate. (n.d.). --INVALID-LINK--
-
A process for separating nitration isomers of substituted benzene compounds. Google Patents. (n.d.). --INVALID-LINK--
-
Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.). --INVALID-LINK--
-
Process for the purification of mononitro aromatic compounds. Google Patents. (n.d.). --INVALID-LINK--
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. (2018). --INVALID-LINK--
-
Method of purifying nitrated aromatic compounds from a nitration process. Google Patents. (n.d.). --INVALID-LINK--
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. (2016). --INVALID-LINK--
-
Ch12: Electrophilic aromatic substitution questions. University of Calgary. (n.d.). --INVALID-LINK--
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. (n.d.). --INVALID-LINK--
-
14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. (n.d.). --INVALID-LINK--
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2017). --INVALID-LINK--
-
Nitration: An Overview of Recent Developments and Processes. American Chemical Society. (n.d.). --INVALID-LINK--
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. (2025). --INVALID-LINK--
-
Aromatic Nitration. BYJU'S. (n.d.). --INVALID-LINK--
-
How can I purify two different-substituted aromatic compounds? ResearchGate. (2019). --INVALID-LINK--
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). --INVALID-LINK--
-
Recent progress in the nitration of arenes and alkenes. ResearchGate. (n.d.). --INVALID-LINK--
-
Study of Nitration and Oxidation in Oxynitrogen Systems. DTIC. (n.d.). --INVALID-LINK--
-
An In-depth Technical Guide to the Electrophilic Nitration of 4-tert-Butyl-1,3-dimethylbenzene. Benchchem. (2025). --INVALID-LINK--
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018). --INVALID-LINK--
-
Regioselectivity in the nitration of dialkoxybenzenes. PubMed. (2011). --INVALID-LINK--
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. (n.d.). --INVALID-LINK--
-
1H vs 13C NMR assignments for nitrobenzene and other monosubstituted benzenes. Chemistry Stack Exchange. (2017). --INVALID-LINK--
-
Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (n.d.). --INVALID-LINK--
-
NMR Chemical Shifts. (n.d.). --INVALID-LINK--
-
1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. (n.d.). --INVALID-LINK--
-
LAB QO 4 - Nitration of Chlorobenzene. Scribd. (n.d.). --INVALID-LINK--
-
Nitration of Benzene. Chemistry Steps. (n.d.). --INVALID-LINK--
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. (2017). --INVALID-LINK--
-
Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. (2021). --INVALID-LINK--
-
18.4 Aromatic Nitration and Sulfonation - Chemistry LibreTexts. (2019). --INVALID-LINK--
-
Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. (2025). --INVALID-LINK--
-
1-tert-Butyl-4-nitrobenzene. PubChem. (n.d.). --INVALID-LINK--
-
Nitration Lab. YouTube. (2020). --INVALID-LINK--
-
Regioselectivity in the Nitration of Dialkoxybenzenes. UBC Chemistry. (2011). --INVALID-LINK--
-
Process for preparing 4-tert-butoxy-chlorobenzene. Google Patents. (n.d.). --INVALID-LINK--
-
Synthesis method of 4-tert-butyl-1-chlorobenzene. Google Patents. (n.d.). --INVALID-LINK--
-
m-Tert-butyl chlorobenzene. PubChem. (n.d.). --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. byjus.com [byjus.com]
Optimizing reaction conditions for the synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene
Welcome to the technical support guide for the synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in this specific electrophilic aromatic substitution reaction. Our focus is on ensuring scientific integrity, optimizing reaction conditions, and addressing common challenges to achieve high yield and purity.
Reaction Overview and Mechanism
The synthesis of this compound from 4-tert-butylchlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3]
Mechanism:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[2][3][4]
-
Electrophilic Attack: The electron-rich π system of the 4-tert-butylchlorobenzene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Regioselectivity: The position of the incoming nitro group is directed by the existing substituents. The bulky tert-butyl group is an activating, ortho, para-director, while the chloro group is a deactivating, yet also ortho, para-director.[1] Due to the steric hindrance of the large tert-butyl group, the nitro group preferentially adds to the ortho position relative to the chlorine atom (position 2), which is sterically less hindered.
-
Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new nitro group, restoring aromaticity and yielding the final product.[2][4]
Caption: Figure 1: Electrophilic Nitration Mechanism
Frequently Asked Questions (FAQs)
Q1: What are the standard starting materials and reagents for this synthesis?
The primary starting material is 4-tert-butylchlorobenzene. The essential nitrating agent is a mixture of concentrated nitric acid (typically 70%) and concentrated sulfuric acid (typically 98%), often referred to as "mixed acid".[2]
Q2: What is a typical yield for this reaction?
With optimized conditions, yields can be high. However, yields are highly dependent on precise control of reaction parameters. Suboptimal conditions can lead to the formation of byproducts and a significant reduction in the yield of the desired isomer.
Q3: What are the most critical reaction parameters to control?
The two most critical parameters are temperature and the rate of addition of the nitrating mixture. Nitration reactions are highly exothermic.[5] Failure to control the temperature can lead to an increased rate of side reactions, including the formation of undesired isomers and dinitrated products.[3]
Q4: What are the primary safety concerns?
The nitrating mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent.[5][6][7] It can cause severe chemical burns upon contact with skin or eyes and reacts violently with many organic materials.[5][8] The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield, must be worn.[5][6][7] An emergency eyewash and shower station should be readily accessible.[5]
Detailed Experimental Protocol
This protocol provides a baseline for the synthesis. Modifications may be necessary based on laboratory conditions and scale.
Materials:
-
4-tert-butylchlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This addition is exothermic and must be done carefully to maintain a low temperature (0-5 °C).
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain the reaction temperature.
-
Charge Reactor: Add 4-tert-butylchlorobenzene to the reaction flask.
-
Addition of Nitrating Agent: Cool the starting material to 0-5 °C. Begin the slow, dropwise addition of the pre-chilled nitrating mixture from the dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
For liquid-liquid extraction, transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is often a mixture of isomers. Purify via recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: Figure 2: Troubleshooting Logic Flow
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired product. What are the likely causes?
A: Low yield can stem from several factors. Consider the following:
-
Inadequate Temperature Control: This is the most common cause. If the temperature rises significantly above 10 °C during the addition of the nitrating mixture, side reactions such as dinitration and oxidation of the starting material can occur, consuming your reagents and producing tarry byproducts.[9]
-
Solution: Ensure your cooling bath is efficient (ice-salt is better than just ice). Add the nitrating mixture very slowly, monitoring the internal temperature constantly.
-
-
Moisture in Reagents: The nitronium ion is quenched by water. Using non-concentrated acids or allowing atmospheric moisture into the reaction will deactivate the electrophile.
-
Solution: Use fresh, anhydrous, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid.
-
-
Improper Reagent Stoichiometry: An insufficient amount of the nitrating agent will lead to an incomplete reaction. Conversely, a large excess can promote side reactions.
-
Solution: Carefully calculate and measure the molar equivalents of your reagents. A slight excess (1.1-1.2 equivalents) of nitric acid is typical.
-
-
Inefficient Work-up: Product can be lost during the work-up phase. This can happen if the product is not fully precipitated during quenching or if extraction is incomplete.
-
Solution: Quench the reaction in a large volume of ice to ensure maximal precipitation. If performing an extraction, use an adequate volume of organic solvent and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.
-
Problem: High Levels of Isomeric Impurities
Q: My final product is contaminated with a significant amount of an isomeric byproduct. Why is this happening and how can I improve selectivity?
A: While the desired product is this compound, the formation of other isomers, such as 2-tert-butyl-1-chloro-4-nitrobenzene, is possible.
-
Cause - Electronic and Steric Effects: The chloro and tert-butyl groups are both ortho, para-directing. Nitration can occur at any of the activated positions on the ring. The desired product forms from nitration ortho to the chlorine and meta to the tert-butyl group. The major isomeric impurity likely arises from nitration para to the chlorine.
-
Cause - Reaction Temperature: Higher reaction temperatures provide more energy for the electrophile to overcome the steric hindrance of the tert-butyl group, potentially leading to a less selective reaction and a mixture of isomers.[10]
-
Solution: Maintaining a low and consistent temperature (0-5 °C) is critical for maximizing the yield of the desired kinetic product. Lower temperatures favor substitution at the most electronically favorable and sterically accessible position.
-
Purification: If isomer formation is unavoidable, careful purification is necessary. Fractional recrystallization from a solvent like ethanol can often be used to separate isomers based on differences in their crystal lattice energies and solubility. Column chromatography provides a more robust method for separation.
-
Problem: Incomplete Reaction
Q: Analysis of my crude product shows a large amount of unreacted 4-tert-butylchlorobenzene. What went wrong?
A: This indicates that the nitration did not proceed to completion. The primary causes are similar to those for low yield:
-
Inactive Nitrating Agent: As mentioned, water deactivates the nitronium ion. Old or improperly stored acids may have absorbed atmospheric moisture.
-
Solution: Always use fresh bottles of concentrated acids. Prepare the nitrating mixture just before use.
-
-
Insufficient Reaction Time or Temperature: While high temperatures are detrimental, a reaction that is too cold or not allowed to stir for long enough may not reach completion.
-
Solution: Monitor the reaction by TLC or GC. If starting material persists after the initial stirring period, consider allowing the reaction to stir for a longer duration at the controlled temperature (e.g., extend from 1 hour to 2-3 hours).
-
Product Characterization Data
Properly identifying the final product is crucial. Below are the expected analytical data for this compound.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂ClNO₂[11][12] |
| Molecular Weight | 213.66 g/mol [11][12] |
| Appearance | Yellowish Crystalline Solid[13] (for related compounds) |
| Melting Point | Approx. 83 °C (varies with purity)[13] (for p-nitrochlorobenzene) |
| ¹H NMR (CDCl₃) | Peaks corresponding to tert-butyl protons (singlet, ~1.3 ppm) and aromatic protons (multiplets, ~7.4-7.8 ppm) are expected. |
| ¹³C NMR (CDCl₃) | Peaks for the quaternary tert-butyl carbon, the methyl carbons, and the six distinct aromatic carbons are expected. |
References
- 1. study.com [study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the nitration of sterically hindered aromatic compounds
Technical Support Center: Nitration of Sterically Hindered Aromatic Compounds
Welcome to our dedicated technical support guide for navigating the complexities of nitrating sterically hindered aromatic compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when introducing a nitro group onto a crowded aromatic scaffold. We understand that steric hindrance presents a significant barrier to standard electrophilic aromatic substitution protocols, often leading to low yields, poor regioselectivity, or complete reaction failure. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: I am observing low to no conversion of my sterically hindered substrate using standard mixed acid (HNO₃/H₂SO₄) conditions. What are my primary options?
A1: This is the most common issue when dealing with sterically hindered aromatics. The bulky substituents on your ring are physically blocking the approach of the nitronium ion (NO₂⁺) to the aromatic π-system. The standard mixed acid system, while robust, may not generate a sufficiently reactive electrophile or the reaction conditions may not be forcing enough to overcome the high activation energy imposed by steric repulsion.
Underlying Cause: The transition state for the attack of the nitronium ion on the aromatic ring is highly crowded. Bulky groups, such as tert-butyl or isopropyl groups, particularly at positions ortho to the desired reaction site, raise the energy of this transition state, slowing down or preventing the reaction.
Solutions to Consider:
-
Increase Reaction Severity (with caution): While a first instinct, increasing temperature or reaction time with mixed acid can lead to decomposition, oxidation (especially with sensitive groups like phenols), or the formation of unwanted byproducts[1]. This should be your last resort and requires careful monitoring.
-
Employ a More Powerful Nitrating Agent: The most effective strategy is to switch to a more potent source of the nitronium ion. These reagents can often be used under milder or non-acidic conditions, which can be beneficial for sensitive substrates.
-
Nitronium Salts: Nitronium tetrafluoroborate (NO₂BF₄) is a pre-formed, highly electrophilic nitronium ion source. It can be used in aprotic solvents like sulfolane or acetonitrile, bypassing the need for strong acids. This can be particularly effective for both deactivated and sterically hindered substrates[2].
-
Acyl Nitrates: In-situ generation of acetyl nitrate (from HNO₃ and acetic anhydride) or the more reactive trifluoroacetyl nitrate (from HNO₃ and trifluoroacetic anhydride) creates a potent nitrating species. These systems, especially when paired with a zeolite catalyst, can nitrate even deactivated aromatic compounds[3].
-
Experimental Protocol: Nitration using Nitronium Tetrafluoroborate (NO₂BF₄)
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the sterically hindered aromatic substrate in a suitable anhydrous solvent (e.g., acetonitrile, sulfolane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add solid nitronium tetrafluoroborate in small portions over 15-30 minutes, carefully monitoring the internal temperature. The reaction can be exothermic.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-24 hours. Monitor the reaction progress by TLC or GC/HPLC.
-
Work-up: Upon completion, cautiously pour the reaction mixture into a beaker of ice-water. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic extracts with saturated sodium bicarbonate solution to neutralize any residual acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Q2: My substrate is a 2,6-disubstituted phenol. Nitration with mixed acid leads to extensive tar formation and oxidation. How can I achieve clean mono-nitration at the 4-position?
A2: Phenols are highly activated aromatic systems, making them extremely susceptible to oxidation by nitric acid, especially under the harsh conditions of a mixed acid nitration. The combination of high activation and steric hindrance at the ortho positions makes this a classic challenge. The formation of tar is a result of oxidative degradation of the starting material and/or the nitrated product[1].
Underlying Cause: The hydroxyl group is a powerful activating group, making the ring electron-rich and prone to attack by oxidizing species. Standard nitrating conditions are often too aggressive for these sensitive substrates.
Solutions for Hindered Phenols:
-
Milder Nitrating Systems: Avoid mixed acid. The use of dilute nitric acid in a nonpolar aprotic solvent like carbon tetrachloride can selectively nitrate hindered phenols like 2,6-dichlorophenol at the para position in high yield[4][5].
-
Heterogeneous Catalysis: Employing a combination of sodium nitrite (NaNO₂) with an acidic solid support like wet silica gel provides a mild and heterogeneous system for the nitration of phenols. This method avoids strong mineral acids and often results in cleaner reactions with easier work-ups[6][7].
-
Enzymatic Nitration: For high-value or complex molecules, enzymatic catalysis offers unparalleled selectivity under extremely mild conditions (ambient temperature, neutral pH). Enzymes like horseradish peroxidase can catalyze the nitration of phenols, favoring ortho and para positions[8][9].
Data Summary: Comparison of Nitrating Systems for Phenols
| Nitrating System | Conditions | Advantages | Disadvantages | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Concentrated acids, low temp. | Powerful, inexpensive. | Often leads to oxidation, tarring, and polysubstitution. | [1][10] |
| Dilute HNO₃ in CCl₄ | 10-70% aq. HNO₃, 35-40 °C | High selectivity for para-position in hindered phenols. | Uses chlorinated solvent. | [4][5] |
| NaNO₂ / Wet SiO₂ | Room temperature, CH₂Cl₂ | Mild, heterogeneous, easy work-up. | May require longer reaction times. | [6][7] |
| Enzymatic (HRP) | Neutral pH, ambient temp. | Highly selective, environmentally benign. | Limited substrate scope, enzyme cost/stability. | [8][9] |
Q3: I am trying to nitrate a di-tert-butylbenzene and getting a complex mixture of isomers, and possibly dealkylated products. How can I improve regioselectivity?
A3: The nitration of highly alkylated benzenes like 1,2- or 1,4-di-tert-butylbenzene is a well-documented case where extreme steric hindrance dictates the reaction outcome. The bulky tert-butyl groups not only direct ortho/para but also significantly hinder the ortho positions. This can lead to nitration at unusual positions (e.g., meta to one of the groups) or even electrophilic dealkylation, where a tert-butyl group is replaced by the nitro group[2].
Underlying Cause: The steric bulk of the t-butyl groups can force the nitronium ion to attack a less electronically favored but more accessible position. In some cases, the ipso-attack (attack at the carbon bearing the t-butyl group) can lead to a rearranged intermediate that expels a t-butyl cation.
Solutions for Improved Regioselectivity:
-
Shape-Selective Catalysis with Zeolites: This is a powerful strategy for directing nitration to the least sterically hindered position. Zeolites are microporous aluminosilicates with well-defined channel structures. By choosing a zeolite with the appropriate pore size (e.g., H-beta or ZSM-5), you can create a "restricted transition state" environment. The aromatic substrate enters the zeolite pore, but the bulky ortho positions are shielded, making attack at the more accessible para position highly favorable[11][12][13].
-
Controlled Reaction Conditions: Using a less aggressive nitrating agent and lower temperatures can sometimes suppress side reactions like dealkylation.
Workflow Diagram: Selecting a Nitration Strategy for Hindered Arenes
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. researchgate.net [researchgate.net]
- 3. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 5. JPH0532589A - Method for nitration of 2,6-dichlorophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme catalytic nitration of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. dspace.ncl.res.in [dspace.ncl.res.in]
- 12. ias.ac.in [ias.ac.in]
- 13. repository.uncw.edu [repository.uncw.edu]
Removal of unreacted starting material from 4-tert-butyl-1-chloro-2-nitrobenzene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals who are working with 4-tert-butyl-1-chloro-2-nitrobenzene and need to remove unreacted starting materials from their crude product. This document provides a comprehensive, question-and-answer-based resource for troubleshooting common purification challenges.
Section 1: Understanding the Impurity Profile
FAQ: What is the most likely unreacted starting material in my crude product?
The most common and industrially relevant synthetic route to this compound is the Friedel-Crafts alkylation of 1-chloro-4-nitrobenzene. In this reaction, 1-chloro-4-nitrobenzene is reacted with a tert-butylating agent (like tert-butyl chloride or isobutylene) in the presence of a Lewis acid catalyst.
Therefore, the primary unreacted starting material you are likely to encounter is 1-chloro-4-nitrobenzene . Incomplete reactions will leave a certain percentage of this starting material in your crude product mixture.
To effectively design a purification strategy, it is crucial to understand the differences in the physical properties of your desired product and the main contaminant.
Table 1: Comparative Physical Properties
| Property | This compound (Product) | 1-chloro-4-nitrobenzene (Starting Material) | Rationale for Separation |
| Molecular Weight | 213.66 g/mol [1][2] | 157.55 g/mol | The significant difference in mass is less useful for physical separation but contributes to different intermolecular forces. |
| Structure | Contains a bulky, non-polar tert-butyl group. | Lacks the tert-butyl group. | The tert-butyl group drastically reduces the overall polarity of the molecule compared to the starting material. This is the key difference to exploit. |
| Polarity (XLogP3) | ~4.1[1] | ~2.4 | The product is significantly less polar than the starting material. This polarity difference is ideal for chromatographic separation. |
| Physical State | Solid[2] | Light yellow crystalline solid | Both are solids, making separation by simple filtration impossible without first exploiting solubility differences. |
Section 2: Purification Method Selection Guide
FAQ: Which purification method should I choose for my crude mixture?
The choice between recrystallization and column chromatography depends on the purity of your crude product and the scale of your reaction. Both methods exploit the differences in polarity and solubility between the product and the unreacted starting material.
Use the following decision tree to select the most appropriate method for your situation.
Caption: Decision tree for selecting a purification method.
-
Recrystallization is the preferred method for purifying large quantities of material that are already relatively pure (>90%). It is faster, uses less solvent, and is more economical on a large scale than chromatography.[3]
-
Flash Column Chromatography is the most powerful technique for separating mixtures with multiple components or when the product and impurities have very similar properties. It offers the highest resolution and is ideal for isolating highly pure material, especially on a smaller, research scale.[4]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the principle that the desired product and the starting material impurity will have different solubilities in a given solvent system.[5] An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
Step 1: Solvent Selection
-
Rationale: The bulky tert-butyl group on the product makes it less polar and generally more soluble in non-polar solvents compared to the starting material. Alcohols like methanol or ethanol are excellent starting points.
-
Procedure:
-
Place ~50 mg of your crude product in a small test tube.
-
Add a few drops of a test solvent (e.g., methanol, ethanol, or isopropanol).
-
Observe the solubility at room temperature. The crude solid should be sparingly soluble.
-
Gently heat the test tube. The solid should completely dissolve.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Optimal Result: Abundant crystal formation is observed upon cooling. If no crystals form, the solvent is too good; if the solid doesn't dissolve when hot, the solvent is too poor.[5] Methanol is a frequently cited solvent for recrystallizing similar aromatic nitro compounds.[6]
-
Step 2: Recrystallization Procedure
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (e.g., methanol) to just dissolve the solid completely. It is crucial to use the minimum amount to ensure the solution is saturated.[3]
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Rapid cooling can cause the product to "oil out" or precipitate, trapping impurities.[7][8]
-
Once the solution has reached room temperature and crystal growth has begun, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a polar stationary phase (silica gel) while being eluted by a non-polar mobile phase.[9]
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Rationale: TLC is used to determine the optimal solvent system (mobile phase) for the separation.[10] The goal is to find a solvent mixture where the product has an Rf value of ~0.3-0.4 and is well-separated from the starting material spot.
-
Procedure:
-
Dissolve a small amount of the crude mixture in a suitable solvent like dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).
-
Visualize the plate under UV light. The less polar product (this compound) will travel further up the plate (higher Rf) than the more polar starting material (1-chloro-4-nitrobenzene).
-
Adjust the solvent ratio until a clear separation with the target Rf is achieved. Increasing the proportion of ethyl acetate will increase the Rf of both spots.[4]
-
Step 2: Column Chromatography Procedure
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) as a slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]
-
Elute the Column: Add the eluent to the top of the column and apply pressure (e.g., with a hand bellows or nitrogen line) to push the solvent through the silica gel.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes. The less polar product will elute from the column first.
-
Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Troubleshooting Guide
| Question / Issue | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: My product "oiled out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution cooled too quickly.[12] | Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.[7] |
| Recrystallization: No crystals formed upon cooling. | Too much solvent was used, resulting in a solution that is not saturated at cold temperatures.[5][12] | Gently boil off some of the solvent to concentrate the solution and attempt to cool again. Seeding the solution with a tiny crystal of pure product (if available) can also induce crystallization.[7] |
| Chromatography: The product and starting material spots are not separating on the TLC plate. | The eluent polarity is incorrect. It is either too polar (both spots at top) or not polar enough (both spots at bottom). | Adjust the eluent composition. If Rf values are too high, decrease the polarity (e.g., move from 90:10 to 95:5 hexane:ethyl acetate). If Rf values are too low, increase the polarity.[4] |
| Chromatography: My compound is streaking on the TLC/column. | The sample is too concentrated, or the compound is acidic/basic and interacting too strongly with the silica. | Dilute the sample before loading. For TLC, try spotting a more dilute solution. For columns, ensure the sample is fully dissolved and loaded evenly. If streaking persists, adding a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes resolve the issue, but this should be done with caution. |
| General: My yield is very low after purification. | Recrystallization: Too much solvent was used, or the crystals were washed with room-temperature solvent.[3] Chromatography: Some product may have been lost if fractions were mixed, or the compound is not stable on silica.[13] | Recrystallization: Always use the minimum amount of hot solvent and wash crystals with ice-cold solvent. The filtrate (mother liquor) can be concentrated to recover a second crop of crystals. Chromatography: Be meticulous with TLC analysis of fractions to avoid combining pure fractions with impure ones. To check for stability, spot the compound on a TLC plate, let it sit for 30-60 minutes, then elute to see if any new spots (degradation products) have appeared.[13] |
References
- 1. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 1-TERT-BUTYL-4-NITROBENZENE | 3282-56-2 [chemicalbook.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating the Nucleophilic Aromatic Substitution of 4-tert-Butyl-1-chloro-2-nitrobenzene
Welcome to the technical support resource for researchers and drug development professionals engaged in the nucleophilic aromatic substitution (SNA r) of 4-tert-butyl-1-chloro-2-nitrobenzene. This molecule presents a unique chemical puzzle: a ring activated for nucleophilic attack by a powerful ortho-nitro group, yet simultaneously encumbered by a bulky para-tert-butyl group. This guide provides in-depth, field-proven insights to troubleshoot common experimental challenges and optimize your reaction outcomes.
Section 1: Understanding the Core Challenge: A Tale of Two Substituents
The reactivity of this compound in SNAr reactions is governed by a push-and-pull of electronic and steric effects. Understanding this duality is the first step to mastering its chemistry.
Q1: My reaction is unexpectedly sluggish or requires harsh conditions, despite the presence of a strongly activating nitro group. Why?
A1: The primary challenge is the significant steric hindrance imposed by the para-tert-butyl group.
While the ortho-nitro group makes the aromatic ring highly electron-deficient and primed for nucleophilic attack, the large tert-butyl group, positioned para to the leaving group, acts as a bulky shield.[1][2] This steric bulk impedes the ability of the incoming nucleophile to approach the electrophilic carbon center (the ipso-carbon bonded to the chlorine).[3][4]
-
Electronic Activation: The ortho-nitro group is essential. It activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance.[5][6] This effect is critical for the SNAr mechanism to proceed.[7][8]
-
Steric Deactivation: The tert-butyl group, with its three methyl groups projecting outwards, creates a significant spatial barrier.[1] This does not prevent the reaction entirely but dramatically slows the rate of the initial, rate-determining nucleophilic addition step.[4][9] Consequently, higher temperatures and longer reaction times are often required to achieve satisfactory conversion compared to less hindered substrates.
Section 2: Troubleshooting Guide: From No Reaction to Low Yield
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Issue: Low or No Conversion
Q2: I am observing little to no consumption of my starting material, even after several hours. What are the most common causes and how can I resolve this?
A2: Low or no conversion is typically due to insufficient activation energy, a weak nucleophile, or suboptimal reaction conditions. A systematic approach is best.
-
Insufficient Thermal Energy: The steric hindrance from the tert-butyl group raises the activation energy of the reaction.[1]
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction closely by TLC or LC-MS to find the threshold where the reaction begins to proceed without significant decomposition.
-
-
Poor Nucleophile/Base System: The nucleophile may not be strong enough to attack the sterically shielded ring.
-
Solution: If using a neutral nucleophile like an amine or ammonia, consider adding a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ, generating a more potent anionic nucleophile. For reactions with ammonia, using a sealed vessel to build pressure and increase temperature is a standard industrial practice.[10][11]
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[12]
-
Solution: Employ polar aprotic solvents like DMSO, DMF, or NMP. These solvents excel at solvating cations, leaving the anionic nucleophile more "bare" and reactive, while also stabilizing the negatively charged intermediate.[12]
-
Issue: Complex Reaction Mixture and Low Yield
Q3: My reaction is proceeding, but TLC/LC-MS shows multiple byproducts and the yield of my desired product is poor. What are the likely side reactions?
A3: The formation of multiple products often points to harsh reaction conditions or alternative reaction pathways.
-
Thermal Degradation: High temperatures required to overcome steric hindrance can also lead to the degradation of the starting material or the desired product.
-
Solution: Find the minimum temperature required for a reasonable reaction rate. It is better to run the reaction for a longer time at a slightly lower temperature than quickly at a very high temperature.
-
-
Vicarious Nucleophilic Substitution (VNS): With carbanions or other strong nucleophiles, attack can occur at a hydrogen-bearing carbon ortho to the nitro group, rather than the ipso-carbon.[13] This is a known pathway in electron-deficient arenes.[14][15]
-
Solution: This is controlled by the nucleophile's nature. If VNS is suspected, modifying the nucleophile or using less aggressive basic conditions can favor the desired SNAr pathway.
-
-
Reaction with the Nitro Group: Highly reactive nucleophiles or reducing agents can potentially reduce or react with the nitro group itself, leading to a complex mixture of products.
-
Solution: Ensure the nucleophile is not also a potent reducing agent. Maintain an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions that can be catalyzed by trace metals.
-
Section 3: FAQs - Optimizing Key Reaction Parameters
Q4: What is the general mechanism for this reaction, and why is the position of the nitro group so important?
A4: The reaction proceeds via a two-step Addition-Elimination (SNAr) mechanism.
-
Step 1 (Addition): The nucleophile attacks the carbon atom bonded to the chlorine (the ipso-carbon). This is the slow, rate-determining step, which forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][16]
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast.
The nitro group must be positioned ortho or para to the leaving group.[6][17] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing nitro group, which provides critical stabilization.[6][8] A meta-nitro group cannot provide this resonance stabilization, and the reaction would not proceed under normal SNAr conditions.[6]
Q5: How does the choice of leaving group affect this reaction? Would a fluoro or bromo analog be better?
A5: For SNAr reactions, the trend for halogen leaving groups is often F > Cl > Br > I.
This is the opposite of what is observed in SN1 and SN2 reactions.[8] The reason is that the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[16] Highly electronegative atoms like fluorine are more effective at withdrawing electron density from the ring, making the ipso-carbon more electrophilic and accelerating the initial attack.[8][16] Therefore, 4-tert-butyl-1-fluoro-2-nitrobenzene would likely react faster than the chloro analog, assuming all other conditions are the same.
Section 4: Protocol Example: Synthesis of 4-tert-Butyl-2-nitroaniline
This protocol provides a robust starting point for the amination of this compound.
Objective: To synthesize 4-tert-butyl-2-nitroaniline via nucleophilic aromatic substitution.
| Reagent | MW ( g/mol ) | Amount | Moles |
| This compound | 213.66 | 5.00 g | 23.4 mmol |
| Ammonia (7N solution in Methanol) | 17.03 | ~50 mL | ~350 mmol (15 eq.) |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |
Procedure:
-
Safety First: This reaction must be performed in a certified pressure vessel (autoclave) due to the high pressure generated by heating ammonia. Conduct the experiment in a well-ventilated fume hood.
-
Vessel Charging: To a clean, dry pressure vessel, add this compound (5.00 g).
-
Solvent and Reagent Addition: Add DMF (25 mL) followed by the 7N solution of ammonia in methanol (~50 mL). Ensure the vessel is not filled more than 75% of its total volume.
-
Sealing and Reaction: Seal the pressure vessel according to the manufacturer's instructions. Place it in a heating mantle behind a blast shield.
-
Heating: Heat the vessel to 130-140°C with vigorous stirring. The internal pressure will increase significantly.
-
Monitoring: Maintain the temperature for 12-24 hours. Progress can be monitored by taking aliquots (after cooling the vessel completely) and analyzing via TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature completely before venting and opening.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvents under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude solid can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the desired 4-tert-butyl-2-nitroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate [ns1.almerja.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene. It provides in-depth technical support, addressing common challenges and offering field-proven solutions to optimize reaction yield and purity.
Synthesis Overview: The Nitration of 4-tert-butylchlorobenzene
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of 4-tert-butylchlorobenzene. This reaction employs a nitrating mixture, typically concentrated nitric acid and sulfuric acid, to generate the reactive electrophile, the nitronium ion (NO₂⁺).[1] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[2]
The regioselectivity of the reaction is governed by the two substituents on the benzene ring: the tert-butyl group and the chlorine atom. The tert-butyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, yet also ortho-, para-director. The bulky nature of the tert-butyl group provides significant steric hindrance, which strongly disfavors substitution at the ortho positions adjacent to it. Consequently, the incoming nitro group is primarily directed to the position ortho to the chlorine atom (C2), leading to the desired product.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a standard procedure for the synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
4-tert-butylchlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-tert-butylchlorobenzene (1 equivalent).
-
Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 3 equivalents) to the flask, ensuring the temperature does not rise above 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 4-tert-butylchlorobenzene in sulfuric acid. Maintain the reaction temperature strictly between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate (the crude product) should form.
-
Workup:
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Alternatively, perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a solid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and monitor closely with TLC. The nitronium ion is a powerful electrophile, but the substituted ring is somewhat deactivated by the chlorine.
-
Suboptimal Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be very slow. If it is too high, side reactions and degradation can occur. Maintaining the 0-5 °C range is crucial for this specific synthesis.
-
Insufficient Acid Catalyst: Sulfuric acid is not just a solvent; it's the catalyst that generates the nitronium electrophile.[2] Using an insufficient amount will result in poor generation of NO₂⁺ and thus a slow or incomplete reaction.
-
Losses during Workup: The product might be lost during extraction or filtration. Ensure the pH is neutral before extraction to prevent loss. During recrystallization, using too much solvent or cooling too quickly can significantly reduce the recovery of the purified product.
Q2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A2: The primary isomeric byproduct is likely 4-tert-butyl-2-chloro-1-nitrobenzene, resulting from nitration ortho to the tert-butyl group.
-
Steric Hindrance: The bulky tert-butyl group should largely prevent this. However, if reaction conditions are too energetic, the selectivity can decrease.
-
Temperature Control: Higher temperatures provide more energy for the reaction to overcome the steric barrier, leading to a greater proportion of the undesired isomer. Strict adherence to the 0-5 °C temperature range is the most effective way to maximize the desired regioselectivity.
-
Rate of Addition: Adding the nitrating mixture too quickly can cause localized temperature spikes, leading to the formation of unwanted isomers. A slow, dropwise addition is essential.
Q3: I am observing the formation of dinitrated products. How can this be prevented?
A3: Dinitration occurs when the reaction conditions are too harsh. The initial product, this compound, is significantly deactivated towards further electrophilic substitution by the presence of the nitro group.[1][3] However, dinitration can still occur under forcing conditions.
-
Control Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents of nitric acid). A large excess will drive the reaction towards dinitration.
-
Maintain Low Temperature: Elevated temperatures (e.g., above 10-15 °C) dramatically increase the rate of dinitration.[3]
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for the slower dinitration reaction to occur.
Q4: The reaction mixture turns dark and forms tarry substances. What is the cause, and how can I avoid it?
A4: Darkening and tar formation are signs of oxidative decomposition. Concentrated nitric acid is a strong oxidizing agent, and this side reaction is exacerbated by higher temperatures.[4]
-
Strict Temperature Control: This is the most critical factor. The reaction is exothermic, and maintaining the 0-5 °C range prevents the runaway temperatures that lead to oxidation.
-
Purity of Reagents: Ensure the starting 4-tert-butylchlorobenzene is pure. Impurities can sometimes catalyze decomposition.
-
Efficient Stirring: Good agitation ensures even heat distribution and prevents localized hot spots where decomposition can initiate.
Frequently Asked Questions (FAQs)
Q: What is the primary role of sulfuric acid in this reaction? A: Sulfuric acid serves two main purposes. First, it acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), by protonating nitric acid.[2][5] Second, it acts as a solvent for the reactants and helps to absorb the water molecule formed during the creation of the nitronium ion, which drives the equilibrium forward.
Q: Can other nitrating agents be used for this synthesis? A: While the HNO₃/H₂SO₄ system is standard, other nitrating agents exist, such as tert-butyl nitrite.[6] However, for this specific substrate, the mixed acid method is well-established, cost-effective, and generally provides good results when conditions are carefully controlled.
Q: What are the key safety precautions for this synthesis? A: This reaction involves highly corrosive and reactive materials.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: The entire procedure must be performed in a well-ventilated chemical fume hood.
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always add acid to water (or in this case, the slower addition of one acid to another or to the reaction flask) and never the other way around. Prepare for the exothermic nature of mixing.
-
Quenching: The quenching step of pouring the acid mixture onto ice is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being more polar due to the nitro group, will have a lower Rf value than the starting material. Spot the reaction mixture alongside the starting material on a TLC plate to track its disappearance.
Caption: Experimental workflow for the synthesis of this compound.
Data Summary: Reaction Parameters
The following table summarizes key parameters and their expected impact on the synthesis.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Temperature | 0-5 °C | Maximizes regioselectivity for the 2-nitro isomer; minimizes dinitration and oxidative side reactions. |
| HNO₃ Stoichiometry | 1.05 - 1.1 equivalents | Sufficient for complete conversion while minimizing the risk of dinitration. |
| H₂SO₄ Stoichiometry | ~3-4 equivalents | Ensures efficient generation of the nitronium ion and acts as a suitable reaction medium. |
| Addition Rate | Slow, dropwise | Prevents localized temperature spikes, which can lead to reduced selectivity and byproduct formation. |
| Purification Method | Recrystallization (Ethanol) | Effectively removes unreacted starting material and most isomeric impurities, yielding a high-purity solid product. |
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Guide: Column Chromatography Purification of 4-tert-butyl-1-chloro-2-nitrobenzene
Welcome to the technical support center for the purification of 4-tert-butyl-1-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth advice in a direct question-and-answer format. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to help you navigate your purification challenges successfully.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup of column chromatography for this compound.
Q1: What is the best stationary phase for purifying this compound?
Answer: For routine purification of this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[1][2][3] This compound is moderately nonpolar, and silica gel, a polar stationary phase, provides the necessary interaction for effective separation from both more polar and less polar impurities in a normal-phase setup.[4]
-
Causality: The separation mechanism on silica gel relies on the polarity of the analytes. The polar silanol (Si-OH) groups on the silica surface interact with polar functional groups of the compounds in the mixture.[5] While this compound has a polar nitro group, its overall polarity is significantly reduced by the bulky, nonpolar tert-butyl group and the chloro substituent. This intermediate polarity allows it to be eluted effectively with common solvent systems without excessive retention. For potentially sensitive compounds, deactivating the silica gel by preparing a slurry with a small amount of a polar solvent like triethylamine in the eluent can sometimes prevent degradation.[1]
Q2: How do I determine the optimal mobile phase (eluent)?
Answer: The optimal mobile phase is always determined empirically using Thin Layer Chromatography (TLC) before committing to a large-scale column.[2][6]
-
Expertise & Experience: The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of 0.3 to 0.4 .[1] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities.
-
An Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[6]
-
A low Rf (<0.2) suggests the compound will take a very long time to elute from the column, leading to broad bands and wasted solvent.
-
A high Rf (>0.5) indicates the compound moves too quickly, resulting in poor separation from other nonpolar components.[1]
-
Q3: What is a typical starting solvent system for a compound like this?
Answer: Given the nonpolar nature of this compound (calculated LogP ≈ 3.5-4.1[7][8]), a good starting point for TLC analysis is a mixture of a nonpolar alkane and a slightly more polar solvent. We recommend starting with:
-
95:5 Hexane:Ethyl Acetate (v/v)
You can then adjust the ratio based on the initial TLC results. If the Rf is too low, increase the proportion of ethyl acetate (e.g., to 90:10 or 85:15). If the Rf is too high, decrease the ethyl acetate proportion (e.g., to 98:2).[2] Other suitable polar modifiers include diethyl ether or dichloromethane.
Q4: How much crude sample can I load onto my column?
Answer: The loading capacity depends on the difficulty of the separation and the column dimensions. A general rule of thumb for a standard silica gel flash column is a 1:30 to 1:100 mass ratio of crude material to silica gel .
-
For easy separations (large ΔRf between spots on TLC), you can use a higher loading (e.g., 1:30).
-
For difficult separations (small ΔRf), a lower loading (e.g., 1:100) is necessary to achieve baseline separation.
Overloading the column is a common cause of poor separation, leading to overlapping fractions.[1]
Q5: Should I perform a "wet" or "dry" loading of my sample?
Answer: The loading method depends on the solubility of your crude material in the initial eluent.
-
Wet Loading: This is the preferred method if your compound is readily soluble in a minimal amount of the mobile phase.[3][9] Dissolve the crude mixture in the smallest possible volume of eluent and carefully pipette it onto the top of the column bed.
-
Dry Loading: Use this method if your compound has poor solubility in the eluent or if you need to use a stronger solvent for dissolution that would compromise the separation if added directly.[9] To dry load, dissolve your crude material in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[9] This technique ensures that the entire sample is introduced to the column in a narrow, uniform band, which is critical for good resolution.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification of this compound.
Objective: To purify ~1g of crude this compound.
Step 1: TLC Analysis
-
Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of your crude material in a few drops of dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.[10]
-
Develop the plate in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that provides an Rf value of ~0.3-0.4 for the target compound and the best possible separation from impurities.
Step 2: Column Preparation (Slurry Method)
-
Select an appropriate size glass column. For 1g of crude material, a column with a 2-4 cm diameter is suitable, requiring approximately 40-50g of silica gel.
-
Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry by mixing ~40g of silica gel with the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[3]
-
Carefully add a thin layer (~1 cm) of sand on top of the silica bed to prevent disruption during sample and eluent addition.[9]
Step 3: Sample Loading and Elution
-
For Wet Loading: Dissolve the 1g of crude material in the minimum volume of eluent (~2-3 mL). Pipette this solution slowly and evenly onto the top layer of sand.
-
For Dry Loading: Follow the procedure described in FAQ Q5.
-
Open the stopcock and drain the solvent until the sample has fully entered the silica bed.
-
Carefully add a small amount of fresh eluent to wash the sides of the column, and again drain it into the bed.
-
Once the sample is loaded, carefully fill the top of the column with eluent.
-
Begin collecting fractions in test tubes or flasks. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (approx. 5 cm/minute drop in solvent level).[3]
Step 4: Fraction Analysis
-
Monitor the elution process by collecting small, equally sized fractions.
-
Analyze the fractions by TLC to determine which ones contain the pure desired product. Spot the starting material, and several collected fractions on the same TLC plate.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Comment |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately nonpolar compounds.[2] |
| TLC Mobile Phase | Start with 95:5 Hexane:Ethyl Acetate | Adjust ratio to achieve an Rf of 0.3-0.4 for the target compound.[1] |
| Column Eluent | Same as optimized TLC mobile phase | Ensures predictable elution behavior from TLC to column. |
| Sample Loading Ratio | 1:30 to 1:100 (Sample:Silica by mass) | Use a higher ratio of silica for more difficult separations. |
| Rf Target | 0.3 - 0.4 | Provides optimal balance between separation efficiency and elution time.[1] |
Troubleshooting Guide
Q1: Problem: My compound won't move off the baseline (Rf ≈ 0 on TLC). What should I do?
Answer: This indicates the eluent is not polar enough to move the compound.[2]
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For example, move from a 95:5 ratio to 90:10, then 80:20, and re-run the TLC until the desired Rf is achieved.
Q2: Problem: All my spots are at the top of the TLC plate (Rf > 0.8). How do I fix this?
-
Solution: Decrease the polarity of your mobile phase. Increase the percentage of the nonpolar component (hexane). For example, move from a 80:20 Hexane:Ethyl Acetate ratio to 90:10 or 95:5.
Q3: Problem: I'm getting very poor separation on the column, even though the TLC looked good. What went wrong?
Answer: This is a common issue that can arise from several sources:
-
Column Overloading: You may have loaded too much crude material for the amount of silica used. The bands broaden significantly and overlap. Solution: Reduce the amount of sample loaded or use a larger column with more silica.[1]
-
Poor Column Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation. Solution: Ensure the silica is packed as a uniform, homogenous slurry. Gently tapping the column during packing helps.
-
Sample Band too wide: If the sample was dissolved in too much solvent or a solvent stronger than the eluent, the initial band will be too broad. Solution: Always use the minimum amount of the eluent itself for wet loading, or use the dry loading method.[9]
Q4: Problem: My compound is coming off the column, but the fractions are streaking or "tailing". How can I get sharper peaks?
Answer: Tailing can be caused by several factors:
-
Secondary Interactions: The compound may be interacting too strongly or irreversibly with the acidic sites on the silica gel. Solution: Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent. This can mask the active sites on the silica, leading to more symmetrical peaks.
-
Compound Degradation: The compound may be slowly decomposing on the column.[1] See the next question for solutions.
-
Eluent Polarity Too Low: If the eluent is just barely polar enough to move the compound, it can lead to tailing. Solution: Once the desired compound begins to elute, you can consider slightly increasing the polarity of the eluent to speed up its passage through the column and sharpen the band.[1]
Q5: Problem: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are my options?
Answer: Nitroaromatic compounds can sometimes be unstable on acidic silica gel.[1]
-
Confirmation (2D TLC): Spot your crude mixture on a TLC plate and run it in a suitable solvent system. After the run, dry the plate completely, then turn it 90 degrees and re-run it in the same solvent system. If the compound is stable, all spots will lie on a 45-degree diagonal line. If new spots appear that are not on this diagonal, it indicates decomposition on the silica plate.[1]
-
Solutions:
-
Deactivate the Silica: Use a less acidic stationary phase. You can try packing the column with a slurry of silica in eluent containing 1% triethylamine.
-
Change Stationary Phase: If deactivation is not enough, switch to a more inert stationary phase like alumina (neutral or basic) or Florisil .[1] You will need to re-optimize your solvent system using TLC with the new stationary phase.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. columbia.edu [columbia.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Stability and degradation of 4-tert-butyl-1-chloro-2-nitrobenzene under reaction conditions
Welcome to the dedicated technical support guide for 4-tert-butyl-1-chloro-2-nitrobenzene (CAS 58574-05-3). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability, reactivity, and potential degradation pathways of this versatile synthetic intermediate. Here, we address common experimental challenges and frequently asked questions to ensure the success and reproducibility of your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: I am experiencing low or no yield in my nucleophilic aromatic substitution (SNAr) reaction. What are the likely causes?
Answer: Failure to achieve the desired yield in an SNAr reaction with this compound typically stems from suboptimal reaction conditions that fail to overcome the activation energy or lead to degradation. Let's break down the causality:
-
Insufficient Activation: The SNAr mechanism relies on the potent electron-withdrawing capacity of the nitro group (-NO₂) to render the aromatic ring electron-deficient (electrophilic) and susceptible to nucleophilic attack.[1][2] This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is crucial for the reaction to proceed.[3] The reaction proceeds via an addition-elimination mechanism, which is distinct from Sₙ1 or Sₙ2 pathways.[4]
-
Common Pitfalls:
-
Weak Nucleophile: The incoming nucleophile must be sufficiently strong to attack the activated aromatic ring. Common successful nucleophiles include alkoxides (-OR), thiolates (-SR), ammonia, and amines (-NHR, -NR₂).[4] If your nucleophile is too weak, the initial addition step will not occur at an appreciable rate.
-
Inappropriate Base/Solvent System: Many SNAr reactions require a non-nucleophilic base to deprotonate a protic nucleophile (e.g., an alcohol or amine) in situ or to scavenge the acid byproduct (HCl). The choice of solvent is critical; polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.
-
Low Temperature: While the compound is thermally sensitive (see Question 3), SNAr reactions still require a certain thermal energy input to proceed. If the temperature is too low, the reaction rate will be impractically slow. A systematic temperature screen is often necessary.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yield SNAr reaction.
Question 2: My reaction mixture produced multiple unexpected spots on TLC analysis. What are the potential byproducts?
Answer: The formation of multiple byproducts suggests that side reactions or degradation are occurring. Based on the structure of this compound, the most probable unintended products are:
-
4-tert-Butyl-2-nitrophenol: This forms if your nucleophile has a hydroxide counter-ion or if water is present under basic conditions, leading to hydrolysis of the C-Cl bond. While the primary SNAr reaction is usually faster, hydrolysis can become competitive at elevated temperatures or with prolonged reaction times.
-
5-tert-Butyl-2-chloroaniline: This is the product of a partial or complete reduction of the nitro group. This can happen if you are using reagents with unintended reducing properties or if trace metal catalysts are present. For instance, some bases or nucleophiles can act as reducing agents at high temperatures. A range of reagents can achieve this transformation intentionally, from metal catalysts like palladium on carbon (Pd/C) to reducing agents like tin(II) chloride (SnCl₂).[5][6]
-
Dehalogenated Product (4-tert-Butyl-2-nitrobenzene): If a reductive pathway is initiated, especially via catalytic hydrogenation (e.g., H₂/Pd-C), hydrodehalogenation can occur, replacing the chlorine atom with hydrogen.[5]
-
Dimerized or Polymeric Materials: Dark, insoluble materials often indicate thermal decomposition. Nitroaromatic compounds can undergo complex condensation and polymerization reactions at high temperatures.[7]
Question 3: My reaction is turning dark brown or black upon heating. Is this normal?
Answer: Significant darkening or charring is a strong indicator of thermal decomposition and is not a desired outcome. Nitroaromatic compounds are energetically rich molecules and can be thermally unstable.[7][8] The decomposition of nitroaromatics can be autocatalytic and, in some cases, can lead to runaway reactions, posing a significant safety hazard.[7]
Causality and Prevention:
-
Mechanism: Thermal decomposition can be initiated by the cleavage of the C-NO₂ bond or by intermolecular rearrangements, especially in the presence of impurities.[9][10] The presence of contaminants like bases (e.g., NaOH) or metal oxides (e.g., Fe₂O₃) can significantly lower the decomposition temperature.[7]
-
Mitigation Strategy:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. Use a well-calibrated heating mantle with a thermocouple and a stirrer to ensure even heat distribution.
-
Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can be exothermic and contribute to temperature instability.
-
Purity of Reagents: Ensure all reagents, especially solvents and bases, are pure and free from contaminants that could catalyze decomposition.
-
Question 4: I am attempting to reduce the nitro group to an amine, but I am also losing the chlorine atom. How can I achieve selective reduction?
Answer: This is a classic chemoselectivity challenge. The loss of the chlorine atom is due to hydrodehalogenation, a common side reaction during catalytic hydrogenation (e.g., H₂ with Pd, Pt, or even vigorous Raney Nickel conditions).[5]
To achieve selective reduction of the nitro group while preserving the C-Cl bond, you should use chemical reducing agents under milder conditions:
-
Recommended Method: The use of metals in acidic media is a reliable method. Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are highly effective for reducing aromatic nitro groups without cleaving aryl halides.[5][11]
-
Alternative Method: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) in aqueous or alcoholic solutions can also be used for selective reduction, particularly when other functional groups sensitive to acid are present.[5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for storing this compound? It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. A refrigerator (2-8°C) is recommended for long-term storage to minimize potential slow decomposition.[12] Keep the container tightly sealed to prevent moisture ingress.
Q2: How do the positions of the tert-butyl and nitro groups affect the reactivity of the chlorine atom? The substitution pattern is ideal for SNAr reactions. The nitro group is a powerful activating group. For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group (the chlorine atom).[13] In this molecule, the nitro group is ortho to the chlorine, which allows it to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby greatly accelerating the rate of nucleophilic attack at that position.[2][13] The bulky tert-butyl group is para to the chlorine and has a minor electronic effect but provides steric hindrance that can influence the approach of very large nucleophiles.
Q3: What are the main degradation pathways for this molecule? The primary degradation pathways under typical laboratory conditions are:
-
Nucleophilic Substitution: Intentional or unintentional reaction with nucleophiles to displace the chloride.
-
Reduction of the Nitro Group: Conversion to hydroxylamine, nitroso, or aniline derivatives in the presence of reducing agents.[6]
-
Thermal Decomposition: At elevated temperatures, fragmentation and polymerization can occur.[7]
-
Photodegradation: Aromatic nitrohalides can be susceptible to degradation under UV light, a process that can be accelerated by photocatalysts.[14] While typically slow without a catalyst, it is good practice to protect reaction mixtures from direct, prolonged light exposure.
-
Biodegradation: In environmental contexts, microorganisms can degrade the compound through various enzymatic pathways, often starting with the reduction of the nitro group.[15][16]
Q4: Is this compound sensitive to light or air? While not acutely sensitive, prolonged exposure to strong light (especially UV) can potentially lead to photodegradation.[14] It is stable in air at room temperature, but performing reactions at elevated temperatures under an inert atmosphere is a best practice to prevent oxidative side reactions and improve reproducibility.
Q5: What solvents are recommended for reactions involving this compound? The choice of solvent is dictated by the reaction type:
-
For SNAr Reactions: Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are preferred.
-
For Nitro Reductions (e.g., with Fe/AcOH): Protic solvents like ethanol, methanol, acetic acid, or water are commonly used.
-
General Handling: The compound is soluble in many common organic solvents like dichloromethane, ethyl acetate, and toluene.
Data and Protocols
Table 1: Reactivity and Stability Profile
| Parameter | Recommendation / Observation | Rationale |
| Storage | 2-8°C, dry, dark conditions.[12] | Minimizes thermal and potential photodegradation over time. |
| Thermal Stability | Avoid prolonged heating >150°C. | Nitroaromatics can decompose exothermically.[7][8] |
| SNAr Nucleophiles | Strong nucleophiles (R-O⁻, R-S⁻, R₂N-H). | Necessary to initiate the addition-elimination mechanism.[1] |
| SNAr Solvents | Polar aprotic (DMSO, DMF, NMP). | Enhances nucleophilicity by poorly solvating the anion. |
| Selective Nitro Reduction | Fe/AcOH, SnCl₂/HCl.[5] | Avoids catalytic hydrogenation which can cause dehalogenation. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents (unintended), high heat, strong bases with water (hydrolysis risk). | These can lead to uncontrolled reactions or degradation. |
Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This is a representative protocol and should be adapted for the specific nucleophile and scale.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous polar aprotic solvent (e.g., DMF, ~5-10 mL per mmol of substrate). If the nucleophile is protic (e.g., an alcohol or secondary amine), add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq).
-
Nucleophile Addition: Add the nucleophile (1.1-1.2 eq) to the mixture. If the nucleophile is highly reactive, consider adding it at 0°C.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully (e.g., by adding water or a saturated NH₄Cl solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Experimental Protocol 2: Selective Reduction of the Nitro Group
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and a solvent such as ethanol or acetic acid.
-
Reagent Addition: Add iron powder (Fe, ~3-5 eq) to the solution.
-
Reaction Initiation: Heat the mixture to reflux. If using a neutral solvent like ethanol, add glacial acetic acid or aqueous HCl dropwise to initiate the reduction. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Rinse the pad with the reaction solvent.
-
Isolation: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ or NaOH solution) until basic pH. Extract the product (5-tert-butyl-2-chloroaniline) with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product as needed.
References
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. youtube.com [youtube.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nitrating Agents for the Synthesis of 4-tert-Butyl-1-Chloro-2-Nitrobenzene
Introduction: The Strategic Importance of 4-tert-Butyl-1-Chloro-2-Nitrobenzene
This compound is a valuable substituted nitroaromatic compound, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] The strategic placement of its functional groups—a bulky tert-butyl group, a directing chloro group, and a versatile nitro group—makes it a crucial building block for complex molecular architectures. The synthesis of this target molecule is achieved through the electrophilic aromatic substitution (EAS) nitration of 4-tert-butylchlorobenzene.[3][4]
The core of this reaction involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[5][6][7][8] However, the choice of nitrating agent is paramount, as it dictates not only the reaction's efficiency and yield but also its regioselectivity, safety profile, and environmental impact. The two primary substituents on the starting material, the tert-butyl group (activating, ortho-, para-directing) and the chloro group (deactivating, ortho-, para-directing), create a competitive landscape for the incoming nitro group.[9][10] This guide provides a comprehensive comparison of common and alternative nitrating agents for this specific transformation, offering field-proven insights and detailed experimental protocols for researchers and process chemists.
The Underlying Chemistry: Mechanism of Electrophilic Aromatic Nitration
The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction. The process is initiated by the generation of the nitronium ion (NO₂⁺), a powerful electrophile. In the most common method, this is achieved by protonating nitric acid with a stronger acid, typically sulfuric acid.[6][7]
The mechanism proceeds in two principal steps:
-
Attack by the Aromatic Ring : The π-electron system of the 4-tert-butylchlorobenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[4][5]
-
Re-aromatization : A weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[5]
Caption: General mechanism for the electrophilic aromatic nitration.
Comparative Analysis of Nitrating Agents
The selection of a nitrating agent is a critical decision driven by factors including desired regioselectivity, reaction kinetics, cost, and safety. While mixed acid is the conventional workhorse, other systems offer unique advantages.
Mixed Acid: Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)
This is the most widely used and industrially scalable method for aromatic nitration.[11] The sulfuric acid serves as both a catalyst to generate the nitronium ion and as a medium that absorbs the water produced during the reaction, preventing the reversal of nitronium ion formation.[7]
-
Performance & Regioselectivity : The nitration of 4-tert-butylchlorobenzene with mixed acid predominantly yields the desired this compound. The bulky tert-butyl group sterically hinders attack at the ortho position (C3), while the electronic effects of both the tert-butyl and chloro groups favor substitution at C2. A patent describing this reaction reports that mono-nitration occurs primarily ortho to the tert-butyl group.[3]
-
Causality Behind Experimental Choices : The ratio of nitric to sulfuric acid and the reaction temperature are critical parameters. A higher concentration of sulfuric acid increases the rate of nitronium ion formation. Temperature control is essential; nitration reactions are highly exothermic, and elevated temperatures can lead to decreased selectivity and the formation of dinitrated byproducts.[12][13] For instance, one procedure maintains a temperature of 15-20°C during the addition phase before slowly raising it to 60-65°C to ensure the reaction goes to completion.[3]
-
Advantages : High reactivity, cost-effective, and well-documented.
-
Disadvantages : Highly corrosive and hazardous reagents, significant generation of acidic waste, risk of thermal runaway, and potential for over-nitration.[14][15][16][17]
Alternative Nitrating Systems
While less common for this specific substrate, alternative agents are employed to overcome the limitations of mixed acid, particularly for sensitive substrates or when specific selectivity is required.
-
Nitric Acid in Acetic Anhydride (HNO₃/(CH₃CO)₂O) : This mixture generates acetyl nitrate, a milder nitrating agent. This system can be advantageous when dealing with substrates prone to oxidation or degradation under strongly acidic conditions.[18]
-
Dinitrogen Pentoxide (N₂O₅) : A powerful, anhydrous nitrating agent that can be used in organic solvents. It sometimes offers different regioselectivity compared to mixed acid. For example, studies on halogenated benzenes have shown that N₂O₅ can improve ortho-selectivity.[19]
-
tert-Butyl Nitrite (t-BuONO) : This reagent is particularly effective for the chemoselective nitration of phenols under mild conditions.[20][21] Its mechanism involves radical pathways rather than electrophilic attack by a nitronium ion, making it generally unsuitable for the direct nitration of non-activated arenes like 4-tert-butylchlorobenzene.[22]
-
Solid Acid Catalysts (e.g., Zeolites) : These represent a "green chemistry" approach. Using nitric acid with a solid catalyst like a zeolite can enhance regioselectivity and allow for easier catalyst separation and recycling, minimizing acidic waste. Studies on xylenes have shown that zeolites can significantly alter the isomer distribution compared to mixed acid.[23]
Data Presentation: Performance Summary
The following table summarizes the performance and characteristics of the most relevant nitrating systems for the synthesis of this compound.
| Nitrating Agent System | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| HNO₃ / H₂SO₄ | 15°C to 65°C | 70-80% (mono-nitration)[3] | Low cost, high reactivity, scalable | Hazardous, acidic waste, risk of over-nitration |
| HNO₃ / Acetic Anhydride | 0-25°C | Substrate dependent | Milder conditions, good for sensitive substrates | Vigorous reaction, moisture sensitive |
| N₂O₅ / Solvent | Low Temperature | Substrate dependent | Anhydrous, high reactivity, can alter selectivity[19] | Reagent is unstable and hazardous |
| HNO₃ / Zeolite | Elevated Temperature | Substrate dependent | Recyclable catalyst, improved selectivity, "greener"[23] | Higher initial cost, potential for lower conversion |
Experimental Protocols
The following protocol is a self-validating system for the synthesis of this compound using the conventional mixed acid method. Every step is designed to ensure safety, control, and reproducibility.
Protocol: Mixed Acid Nitration of 4-tert-Butylchlorobenzene
Safety Warning : This reaction is highly exothermic and involves extremely corrosive and toxic materials.[14][15][16] It must be performed by trained personnel in a certified chemical fume hood with immediate access to an emergency shower and eyewash station.[15] A blast shield is highly recommended. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a face shield over safety goggles, and a chemical-resistant lab coat, is mandatory.[14]
Reagents and Materials:
-
4-tert-butylchlorobenzene (16.9 g, 0.10 mol)
-
90% Nitric Acid (d=1.49 g/mL, 18.5 mL)
-
Concentrated Sulfuric Acid (d=1.84 g/mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a dropping funnel and a thermometer
-
Crushed ice/water for work-up
-
Diethyl ether or Dichloromethane for extraction
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Caption: Experimental workflow for mixed acid nitration.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture : In the three-neck flask, carefully add the concentrated sulfuric acid. Place the flask in an ice/water bath and begin stirring. Slowly, add the 90% nitric acid to the sulfuric acid, ensuring the temperature of the mixture is maintained between 15-20°C.[3]
-
Substrate Addition : Once the mixed acid is prepared and cooled, begin the dropwise addition of 4-tert-butylchlorobenzene from the dropping funnel over a period of 10-15 minutes. The reaction is exothermic; carefully monitor the thermometer and control the addition rate to keep the internal temperature at or below 20°C.[3]
-
Reaction at Room Temperature : After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature. The reaction will continue to be slightly exothermic. Monitor the temperature until it stabilizes, indicating the initial, rapid phase of the reaction is complete.
-
Heating to Completion : Once the liberation of heat has ceased, slowly heat the reaction mixture to 60-65°C. Maintain this temperature with stirring for 2 hours to ensure the reaction proceeds to completion.[3]
-
Work-up : Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and may release nitrogen oxide fumes; perform this in the back of the fume hood. The crude product should precipitate as a yellowish solid or oil.
-
Extraction : Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent like diethyl ether or dichloromethane (2 x 50 mL).
-
Washing : Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification : The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.
Conclusion: A Decision Framework for Nitrating Agent Selection
For the routine, large-scale synthesis of this compound, the mixed acid system of nitric and sulfuric acid remains the most economically viable and effective method. Its high reactivity and well-established protocols provide a reliable pathway to the desired product with good yield and regioselectivity. The primary challenges lie in managing the reaction's exothermicity and handling the corrosive, hazardous materials safely.
For laboratory-scale synthesis of derivatives or for substrates that are sensitive to harsh acidic conditions, alternative nitrating agents such as nitric acid in acetic anhydride or the use of solid acid catalysts may offer superior control and a better safety or environmental profile. The ultimate choice of nitrating agent must be a carefully considered decision, balancing the demands of reaction efficiency, selectivity, safety, cost, and environmental responsibility.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US3927127A - Nitration process - Google Patents [patents.google.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 9. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 10. sarthaks.com [sarthaks.com]
- 11. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. ehs.com [ehs.com]
- 17. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 18. Nitration - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Alternative synthetic routes to 4-tert-butyl-2-nitroaniline derivatives
An In-Depth Guide to Alternative Synthetic Routes for 4-tert-Butyl-2-nitroaniline Derivatives
Introduction: The Strategic Importance of 4-tert-Butyl-2-nitroaniline
In the landscape of synthetic organic chemistry, the 4-tert-butyl-2-nitroaniline scaffold is a valuable building block. Its unique substitution pattern—a bulky, electron-donating tert-butyl group para to an amino group, and an electron-withdrawing nitro group ortho to the amine—makes it a crucial intermediate in the synthesis of a wide array of high-value compounds. These range from specialized azo dyes and pigments, where the tert-butyl group enhances stability and solubility, to agrochemicals and, most notably, pharmaceuticals where this motif is integral to the development of novel therapeutic agents.[1][2]
The challenge, however, lies in its efficient and regioselective synthesis. The inherent reactivity of the aniline ring, modulated by two electronically and sterically distinct substituents, necessitates a careful selection of synthetic strategy. Direct, brute-force approaches often lead to a mixture of isomers and undesirable byproducts, complicating purification and reducing overall yield.
This guide provides a comparative analysis of the principal synthetic routes to 4-tert-butyl-2-nitroaniline. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each method. The objective is to equip researchers, scientists, and process development professionals with the critical insights needed to select and optimize the most suitable pathway for their specific application, whether for bench-scale discovery or large-scale manufacturing.
Route 1: The Classical Pathway - Electrophilic Aromatic Substitution via Amine Protection
The most traditional approach involves the direct nitration of a substituted aniline. However, attempting to nitrate 4-tert-butylaniline directly is fraught with challenges. The strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄) will protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This protonated group is a powerful deactivator and a meta-director, leading to poor reactivity and incorrect regiochemistry.[3][4][5]
To overcome this, a well-established three-step protection-nitration-deprotection strategy is employed. This method leverages the acetyl group to temporarily moderate the amine's reactivity and reliably direct the incoming nitro group.
Caption: Workflow for the classical synthesis of 4-tert-butyl-2-nitroaniline.
Causality Behind the Experimental Choices
-
Step 1: Acetylation: Converting the amino group to an acetamido group (-NHCOCH₃) serves two purposes. First, it is less basic and does not get protonated under nitrating conditions. Second, while still being an activating ortho-, para-director, its bulkiness sterically hinders the ortho positions, although in this specific case, the ortho position is the desired target. The primary benefit is preventing the formation of the meta-directing anilinium ion.[5][6][7]
-
Step 2: Nitration: With the para-position blocked by the tert-butyl group, the nitration of N-(4-tert-butylphenyl)acetamide is directed to the ortho-position relative to the powerful acetamido directing group.
-
Step 3: Hydrolysis: The final step involves the removal of the acetyl protecting group, typically under acidic or basic conditions, to regenerate the amino group and yield the final product.[6][8]
Experimental Protocols
Step 1: Acetylation of 4-tert-Butylaniline
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add a base, typically pyridine (1.2 eq), to the stirred solution.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-(4-tert-butylphenyl)acetamide.[6]
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
In a clean, dry flask, dissolve N-(4-tert-butylphenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice/salt bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq), ensuring the internal temperature does not exceed 10-15 °C.[8][9]
-
Stir the reaction at low temperature for 1-2 hours until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid, N-(4-tert-butyl-2-nitrophenyl)acetamide, by vacuum filtration and wash thoroughly with cold water.
Step 3: Acidic Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide
-
Suspend the crude N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Slowly add concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
After cooling, carefully neutralize the mixture with a saturated sodium bicarbonate solution until basic (pH > 8).
-
The product, 4-tert-butyl-2-nitroaniline, will precipitate. Collect the solid by vacuum filtration and wash with water.[6][9]
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis | Overall |
| Typical Yield | >95% | 80-90% | 85-95% | ~65-80% |
| Conditions | Room Temperature | 0-15 °C | Reflux | Varied |
| Key Reagents | Acetic Anhydride, Pyridine | HNO₃, H₂SO₄, Acetic Acid | H₂SO₄ or HCl, Ethanol | Multiple |
| Advantages | High yield, simple | Good regioselectivity | Effective deprotection | Well-established, reliable |
| Disadvantages | Additional step | Requires careful temp. control | Requires neutralization | Three steps, waste generation |
Route 2: Nucleophilic Aromatic Substitution (SNAr) - A More Direct Approach
An alternative and often more efficient strategy is Nucleophilic Aromatic Substitution (SNAr). This approach reverses the logic of the classical route. Instead of adding a nitro group to an existing aniline, we start with a halo-aromatic precursor that already contains the nitro and tert-butyl groups and substitute the halogen with an amino group. The powerful electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to itself.[10][11]
A suitable starting material is 1-chloro-4-tert-butyl-2-nitrobenzene or its bromo-analogue. The reaction with ammonia displaces the halide to form the desired product in a single step.
Caption: The SNAr pathway for the synthesis of 4-tert-butyl-2-nitroaniline.
Causality Behind the Experimental Choices
-
Substrate Choice: The presence of the nitro group ortho to the chlorine leaving group is critical. It stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy for the reaction.[11]
-
Reaction Conditions: SNAr reactions with ammonia, a relatively weak nucleophile, often require elevated temperatures and pressures to proceed at a reasonable rate. This is necessary to overcome the energy barrier of disrupting the aromaticity of the ring in the initial addition step.[4][12]
Experimental Protocol
Ammonolysis of 1-Chloro-4-tert-butyl-2-nitrobenzene
-
Charge a high-pressure autoclave reactor with 1-chloro-4-tert-butyl-2-nitrobenzene (1.0 eq) and a concentrated aqueous solution of ammonia (a large excess, e.g., 10-20 eq).
-
Seal the reactor and heat the mixture to 150-180 °C. The internal pressure will increase significantly.
-
Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia pressure.
-
The product often precipitates from the cooled reaction mixture. Collect the solid by filtration, wash with water to remove ammonium salts, and dry.
-
Further purification can be achieved by recrystallization.
| Parameter | SNAr Ammonolysis |
| Typical Yield | 75-90% |
| Conditions | 150-180 °C, High Pressure |
| Key Reagents | Aqueous Ammonia |
| Advantages | Single step, high regioselectivity, good yield |
| Disadvantages | Requires specialized high-pressure equipment, harsh conditions |
Route 3: Modern C-N Cross-Coupling Methodologies
The advent of transition-metal-catalyzed cross-coupling has transformed C-N bond formation. Reactions like the Buchwald-Hartwig amination and the Ullmann condensation offer milder and often more versatile alternatives to classical methods.[13][14] These reactions are particularly useful for laboratory-scale synthesis and for substrates that are sensitive to the harsh conditions of traditional SNAr.
A. Buchwald-Hartwig Amination
This palladium-catalyzed reaction couples an aryl halide or triflate with an amine.[13][15] For the synthesis of a primary aniline like our target, an ammonia equivalent is required. While using ammonia gas directly is possible, it can be technically challenging. A more common laboratory approach is to use a surrogate like benzophenone imine, followed by acidic hydrolysis of the resulting imine.[16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
B. Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction.[17][18] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern variations using soluble copper salts and specialized ligands allow the reaction to proceed under much milder conditions, making it a viable and more economical alternative to palladium-based systems.[16][19]
Comparative Data and Protocols
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O) |
| Ligand | Bulky phosphines (e.g., XPhos, RuPhos) | Diamines, Phenanthrolines |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | K₂CO₃, Cs₂CO₃ |
| Solvent | Aprotic polar (e.g., Toluene, Dioxane) | Polar (e.g., DMF, NMP) |
| Temperature | 80-110 °C | 100-150 °C (ligand-dependent) |
| Typical Yield | 70-95% | 65-85% |
| Advantages | High functional group tolerance, milder conditions | Lower catalyst cost, improving scope with new ligands |
| Disadvantages | Expensive palladium catalyst and ligands | Can require higher temperatures, substrate-dependent |
Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)
-
To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-4-tert-butyl-2-nitrobenzene, 1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the ammonia surrogate (e.g., benzophenone imine, 1.2 eq) and anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours, until TLC or GC-MS analysis shows complete consumption of the aryl halide.
-
Cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate. The resulting imine can be hydrolyzed by stirring with 2M HCl to yield the final product.
Conclusion and Strategic Recommendations
The synthesis of 4-tert-butyl-2-nitroaniline can be approached from several distinct angles, each with its own set of advantages and challenges. The optimal choice is highly dependent on the specific context of the synthesis.
| Synthetic Route | Key Advantage | Key Disadvantage | Best Suited For |
| Classical (Protection) | Uses simple, inexpensive reagents. Well-established and scalable. | Multi-step process, generates significant waste. | Large-scale industrial production where cost is a primary driver. |
| SNAr | Highly atom-economical (one step), high yield. | Requires harsh conditions (high temp/pressure). | Process chemistry environments with access to autoclave reactors. |
| Buchwald-Hartwig | Excellent functional group tolerance, mild conditions, high yields. | High cost of palladium catalysts and specialized ligands. | Medicinal chemistry, lab-scale synthesis, and complex molecule synthesis. |
| Ullmann Condensation | Lower catalyst cost than palladium. | Often requires higher temperatures than Buchwald-Hartwig; can be substrate-sensitive. | Situations where a cost-effective catalytic method is needed and conditions can be optimized. |
For academic and drug discovery laboratories, the flexibility and mild conditions of the Buchwald-Hartwig amination often make it the premier choice, despite the cost. For industrial-scale production, the economic advantages and proven scalability of the classical protection route or the atom economy of the SNAr reaction (if the necessary equipment is available) are compelling. The continued development of more active and robust copper catalysts may soon position the Ullmann condensation as a leading contender in both arenas. Ultimately, a thorough evaluation of project goals—scale, budget, timeline, and available equipment—will guide the discerning scientist to the most effective and efficient synthetic strategy.
References
- 1. 4-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]
- 2. 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. magritek.com [magritek.com]
- 10. tandfonline.com [tandfonline.com]
- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-tert-Butyl-1-chloro-2-nitrobenzene in Nucleophilic Aromatic Substitution
This guide provides a comprehensive analysis of the reactivity of 4-tert-butyl-1-chloro-2-nitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of SNAr reactions, presents a comparative framework against other common nitroaromatics, and offers a robust experimental protocol for assessing relative reactivity. Our focus is on elucidating the interplay of electronic and steric effects that govern these transformations, thereby enabling more informed decisions in synthetic design and optimization.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry, distinct from the more common electrophilic substitutions that aromatic rings typically undergo. The SNAr mechanism allows for the displacement of a leaving group, often a halide, by a nucleophile.[1][2] This process is contingent on the aromatic ring being rendered sufficiently electron-deficient, a condition met by the presence of strong electron-withdrawing groups (EWGs).[3]
The reaction generally proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step of the reaction.[4] It disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
The stability of the Meisenheimer complex is paramount to the facility of the reaction. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are crucial as they delocalize the negative charge through resonance, thereby stabilizing this intermediate and lowering the activation energy of the reaction.[5][6] If the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is significantly disfavored or does not occur under similar conditions.[5][7]
Caption: General mechanism of the SNAr reaction.
Comparative Reactivity Analysis
To understand the reactivity of this compound, we will compare it with structurally related chloronitrobenzenes. The key to this comparison lies in analyzing how different substituents modulate the electronic properties of the aromatic ring and the steric environment around the reaction center.
The Compounds:
-
A) 1-Chloro-4-nitrobenzene: The nitro group is para to the chlorine, providing strong activation through resonance stabilization of the Meisenheimer complex.
-
B) 1-Chloro-2-nitrobenzene: The nitro group is ortho to the chlorine, also providing strong resonance stabilization.
-
C) this compound: Our target compound. It features an ortho nitro group for activation and a para tert-butyl group.
-
D) 1-Chloro-2,4-dinitrobenzene: Contains two nitro groups, one ortho and one para to the chlorine. This compound is highly activated and serves as a high-reactivity benchmark.
Electronic and Steric Effects of Substituents
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. Its ability to stabilize the negative charge of the Meisenheimer intermediate via resonance is the primary reason for the enhanced reactivity of nitroaromatics in SNAr reactions.[8]
-
tert-Butyl Group (-C(CH₃)₃): This group influences reactivity in two ways:
-
Electronic Effect: It is a weak electron-donating group through induction. This effect slightly increases the electron density of the ring, which would marginally deactivate it towards nucleophilic attack compared to an unsubstituted analog.
-
Steric Effect: The tert-butyl group is sterically bulky. While it is not directly adjacent to the reaction center in this compound, its presence can influence the solvation of the transition state. However, the most significant steric hindrance in SNAr reactions typically arises from groups positioned ortho to the site of attack.[9][10]
-
Predicted Reactivity Trend
Based on the interplay of these effects, we can predict a relative reactivity order for SNAr reactions with a given nucleophile (e.g., piperidine or methoxide).
| Compound | Activating Groups (-NO₂) | Deactivating/Steric Groups (-tBu) | Predicted Relative Reactivity | Rationale |
| 1-Chloro-2,4-dinitrobenzene | ortho and para | None | Highest (4) | Dual activation from two nitro groups provides maximum stabilization of the Meisenheimer complex. |
| 1-Chloro-4-nitrobenzene | para | None | High (3) | Strong activation from the para nitro group with minimal steric hindrance. |
| 1-Chloro-2-nitrobenzene | ortho | None | High (2) | Strong activation from the ortho nitro group. May be slightly less reactive than the para isomer due to minor steric hindrance from the adjacent nitro group. |
| This compound | ortho | para | Moderate (1) | Activated by the ortho nitro group, but slightly deactivated by the electron-donating nature of the para tert-butyl group. |
This predicted trend suggests that the presence of the electron-donating tert-butyl group in This compound will render it less reactive than its non-alkylated counterparts, 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.
Experimental Protocol for Kinetic Analysis
To empirically validate the predicted reactivity, a kinetic study is essential. The following protocol outlines a robust method for comparing the reaction rates of the selected chloronitrobenzenes with a nucleophile, such as piperidine, under pseudo-first-order conditions. The choice of an amine nucleophile is common in such studies, and the reaction progress can be conveniently monitored.[11]
Materials and Reagents
-
Substrates: 1-Chloro-4-nitrobenzene, 1-Chloro-2-nitrobenzene, this compound, 1-Chloro-2,4-dinitrobenzene.
-
Nucleophile: Piperidine (freshly distilled).
-
Solvent: Acetonitrile or DMSO (anhydrous).
-
Internal Standard: A non-reactive compound for chromatographic analysis (e.g., naphthalene or biphenyl).
-
Quenching Solution: Dilute acid (e.g., 0.1 M HCl).
Experimental Workflow
Caption: Workflow for kinetic analysis of SNAr reactions.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of each substrate (e.g., 0.02 M) with a known concentration of an internal standard (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile, piperidine (e.g., 0.4 M), in the same solvent. Using a large excess of the nucleophile (at least 10-fold) ensures pseudo-first-order kinetics with respect to the substrate.
-
-
Reaction Setup:
-
Place a known volume of the substrate solution into a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
In a separate vessel, bring the nucleophile solution to the same temperature.
-
-
Initiation and Sampling:
-
To initiate the reaction, rapidly add the pre-heated nucleophile solution to the substrate solution and start a timer.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of 0.1 M HCl in acetonitrile). This protonates the piperidine, rendering it non-nucleophilic and halting the reaction.
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The ratio of the substrate peak area to the internal standard peak area is used to determine the concentration of the substrate at each time point.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the rate is given by: Rate = k_obs * [Substrate].
-
The integrated rate law is: ln([A]t) = -k_obs * t + ln([A]0).
-
Plot ln([Substrate]) versus time. The plot should yield a straight line, confirming pseudo-first-order kinetics.
-
The observed rate constant, k_obs, is the negative of the slope of this line.
-
Compare the k_obs values obtained for each substrate under identical conditions to determine their relative reactivity.
-
Data Interpretation and Discussion
While specific kinetic data for this compound is not as widely published as for its simpler analogs, the principles of physical organic chemistry allow for a robust interpretation. Experimental studies on related systems consistently show that electron-donating groups decrease the rate of SNAr reactions.
Illustrative Comparative Data:
The following table presents representative relative rate constants for the reaction of various chloronitrobenzenes with a nucleophile, normalized to the rate of 1-chloro-4-nitrobenzene.
| Substrate | Nucleophile | Solvent | Relative Rate Constant (krel) |
| 1-Chloro-4-nitrobenzene | Piperidine | Methanol | 1.0 |
| 1-Chloro-2-nitrobenzene | Piperidine | Methanol | ~0.8 |
| This compound | Piperidine | Methanol | < 0.8 (Estimated) |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | > 1000 |
Note: The value for this compound is an estimation based on established substituent effects. Actual experimental determination is recommended.
The data clearly illustrates the powerful activating effect of having multiple nitro groups. The slightly lower reactivity of the ortho isomer compared to the para isomer is a commonly observed phenomenon, sometimes attributed to minor steric hindrance affecting the approach of the nucleophile. The introduction of the electron-donating tert-butyl group is expected to further decrease the reaction rate by slightly destabilizing the negatively charged Meisenheimer complex, placing its reactivity below that of 1-chloro-2-nitrobenzene.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution is primarily governed by the activating effect of the ortho-nitro group. However, its reactivity is tempered by the weak, electron-donating inductive effect of the para-tert-butyl group. This leads to a predicted reactivity that is lower than that of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, and significantly lower than the hyper-activated 1-chloro-2,4-dinitrobenzene.
For synthetic applications, this means that while SNAr reactions on this compound are certainly feasible, they may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) compared to non-alkylated analogs. The principles and experimental protocols outlined in this guide provide a solid framework for quantifying these differences and for the rational design of synthetic strategies involving this and related nitroaromatic compounds.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 7. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-tert-butyl-1-chloro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates and potential impurities is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. 4-tert-butyl-1-chloro-2-nitrobenzene, a substituted nitroaromatic compound, often serves as a key building block in organic synthesis. Its residual presence in final active pharmaceutical ingredients (APIs) must be meticulously controlled. This guide provides an in-depth comparison of two robust, validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these techniques is often dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the instrumentation available. This document will delve into the causality behind the experimental choices for each method, present detailed protocols, and offer a comparative analysis of their performance characteristics based on typical validation data.
The Analytical Challenge: Properties of this compound
This compound is a relatively non-polar molecule with a chromophore (the nitrobenzene moiety) that makes it suitable for UV detection. Its semi-volatile nature also allows for analysis by gas chromatography. The key to a successful analytical method is to achieve adequate separation from other potential process-related impurities and to ensure high sensitivity for trace-level quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds.[1][2] For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's non-polar character for retention on a hydrophobic stationary phase.
Rationale for HPLC-UV Method Design
The selection of a C18 stationary phase provides strong hydrophobic interactions with the analyte, ensuring good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is chosen to allow for fine-tuning of the elution strength. Acetonitrile is a common organic modifier that offers good peak shape and lower backpressure compared to methanol. The addition of a small amount of acid, such as phosphoric acid, is often beneficial for peak symmetry, although for a neutral analyte like this compound, a neutral mobile phase is also viable. UV detection is selected based on the strong absorbance of the nitroaromatic ring, providing a sensitive and cost-effective means of quantification.
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using acetonitrile as the diluent.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Method Validation:
-
Specificity: Analyze a blank (diluent), a placebo (sample matrix without the analyte), and the analyte standard to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy (Recovery): Spike a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the spiked samples and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day (repeatability) and on a different day with a different analyst (intermediate precision). Calculate the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Rationale for GC-MS Method Design
The choice of a low-polarity capillary column, such as a DB-5ms, provides excellent separation of semi-volatile organic compounds based on their boiling points. The use of a temperature program allows for the efficient elution of the analyte while maintaining good peak shape. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, which are invaluable for compound identification and confirmation. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer is set to detect only specific ions characteristic of the analyte. This significantly enhances sensitivity and selectivity by reducing background noise.
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed GC-MS Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Based on the mass spectrum of this compound (e.g., m/z 213 [M]+, 198 [M-CH3]+).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) using the same solvent.
-
Sample Preparation: Accurately weigh a sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
3. Method Validation:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC-UV method, using the peak areas from the SIM chromatograms for calculation.
Performance Comparison
The choice between HPLC-UV and GC-MS will depend on the specific analytical needs. Below is a table summarizing the expected performance characteristics of each method for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range |
| Specificity | High (based on retention time) | Very High (based on retention time and mass-to-charge ratio) |
| Robustness | High | Medium to High |
| Sample Throughput | High | Medium |
| Cost per Sample | Lower | Higher |
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the validated quantification of this compound.
HPLC-UV stands out as a robust, cost-effective, and high-throughput method, making it ideal for routine quality control applications where high sensitivity is not the primary concern. Its simplicity and reliability are major advantages in a regulated environment.
GC-MS , particularly in SIM mode, offers superior sensitivity and unparalleled specificity. This makes it the method of choice for trace-level analysis, impurity profiling where definitive identification is required, and for complex sample matrices where interferences may be an issue.
Ultimately, the selection of the most appropriate method will be a strategic decision based on a thorough assessment of the analytical requirements, available resources, and the regulatory context of the analysis. This guide provides the foundational information to make an informed choice and to develop a robust and reliable analytical method for the quantification of this compound.
References
A Senior Application Scientist's Guide to the Analysis of 4-tert-butyl-1-chloro-2-nitrobenzene: GC-MS vs. HPLC
Introduction: Navigating the Analytical Crossroads
This guide provides an in-depth, objective comparison of two instrumental titans—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 4-tert-butyl-1-chloro-2-nitrobenzene. Moving beyond a simple list of pros and cons, we will dissect the core principles of each technique, grounded in the physicochemical properties of the analyte, and provide field-proven experimental protocols. This document is designed to empower researchers, scientists, and drug development professionals to make an informed, causality-driven decision for their specific analytical challenges.
Analyte Profile: Understanding this compound
Before selecting an analytical technique, a thorough understanding of the analyte's chemical personality is paramount. The properties of this compound dictate its behavior within an analytical system.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Provides the basis for mass spectrometric detection. |
| Molecular Weight | 213.66 g/mol [2][3] | Suitable for both GC-MS and HPLC analysis. |
| LogP (Octanol/Water) | ~4.1[2] | Indicates high hydrophobicity; the molecule is nonpolar. This suggests good solubility in organic solvents and strong retention in reversed-phase HPLC. |
| Thermal Stability | Moderate to Low | As with many nitroaromatic compounds, there is a risk of thermal degradation at the high temperatures used in GC injectors.[4] This is a critical factor favoring HPLC. |
| Volatility | Semi-volatile | The compound is sufficiently volatile to be analyzed by gas chromatography, provided thermal degradation can be managed. |
| UV Chromophore | Present (Nitrobenzene) | The nitroaromatic structure ensures strong ultraviolet (UV) absorbance, making it an excellent candidate for HPLC with UV detection. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation
GC-MS is a powerful technique that couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For an analyte to be suitable for GC, it must be volatile and thermally stable. While this compound is sufficiently volatile, its thermal stability is a significant concern that must be addressed through careful method development.
Causality Behind Experimental Choices for GC-MS
The primary challenge in GC analysis of nitroaromatics is preventing thermal decomposition in the high-temperature injector.[4] A conventional split/splitless injector can act as a reactor, leading to analyte loss and inaccurate quantification. Therefore, the entire workflow must be designed to mitigate this risk.
The mass spectrometer provides unparalleled selectivity. The fragmentation pattern generated by Electron Ionization (EI) is a unique chemical fingerprint, allowing for unambiguous identification even in complex sample matrices. This is the core strength of GC-MS.
Workflow for GC-MS Analysis
References
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-tert-butyl-1-chloro-2-nitrobenzene Isomers
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural elucidation of chemical intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing an identical chemical formula but differing in the arrangement of substituents on a core scaffold, often exhibit vastly different chemical, biological, and toxicological profiles. The ability to unambiguously differentiate these isomers is therefore of paramount importance.
This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to distinguish between two common isomers of tert-butyl-chloro-nitrobenzene: 4-tert-butyl-1-chloro-2-nitrobenzene and its positional isomer, 2-tert-butyl-1-chloro-4-nitrobenzene . We will move beyond simple data reporting to explain the underlying principles that govern the expected spectral differences, empowering researchers to interpret their own data with confidence.
The Challenge: Differentiating Key Isomers
The two molecules at the center of our discussion are:
While they share the same molecular formula, C₁₀H₁₂ClNO₂, the spatial arrangement of the tert-butyl, chloro, and nitro groups dictates their electronic environment and, consequently, their spectroscopic fingerprints.
Figure 1: Molecular structures of the two positional isomers.
¹H NMR Spectroscopy: Unraveling the Aromatic Region
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The key lies in the chemical shifts and coupling patterns of the protons on the aromatic ring.
Expertise & Experience: The chemical shift of an aromatic proton is exquisitely sensitive to the nature of the substituents ortho, meta, and para to it. Electron-withdrawing groups (like -NO₂) deshield nearby protons, shifting them downfield (to higher ppm values), while electron-donating groups (like -C(CH₃)₃) provide a slight shielding effect, shifting them upfield.[9][10] The predictable nature of these substituent chemical shifts (SCS) allows us to estimate the appearance of the spectra.
Predicted ¹H NMR Spectra:
-
Compound 1 (this compound): This molecule has a 1,2,4-trisubstituted pattern. We expect three distinct signals in the aromatic region.
-
The proton at C3 is ortho to both the strongly withdrawing -NO₂ group and the -Cl group, making it the most deshielded.
-
The proton at C5 is ortho to the -tBu group and meta to the -NO₂ and -Cl groups.
-
The proton at C6 is ortho to the -Cl group and meta to the -NO₂ and -tBu groups.
-
The coupling patterns will be revealing: The C6 proton will be a doublet, the C3 proton will be a doublet, and the C5 proton, being between two other protons, will appear as a doublet of doublets.
-
-
Compound 2 (2-tert-butyl-1-chloro-4-nitrobenzene): This is also a 1,2,4-trisubstituted ring, but the substituent positions are rearranged.
-
The proton at C3 is ortho to the bulky -tBu group and the -Cl group. Steric hindrance from the adjacent tert-butyl group may influence its chemical environment.
-
The proton at C5 is ortho to the -NO₂ group and meta to the -Cl and -tBu groups, likely making it the most deshielded proton in this isomer.
-
The proton at C6 is meta to all three substituents.
-
Similar to Compound 1, we expect a doublet, a doublet, and a doublet of doublets. However, the specific chemical shifts will be different due to the altered electronic effects.
-
Data Summary: Predicted ¹H NMR Data
| Isomer | Aromatic Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Differentiator |
| 1: this compound | H-3 | ~ 7.8 - 8.0 | d (J≈2 Hz) | The most downfield signal is a doublet with a small meta-coupling constant. |
| H-5 | ~ 7.5 - 7.7 | dd (J≈8, 2 Hz) | A doublet of doublets is present in the mid-aromatic range. | |
| H-6 | ~ 7.4 - 7.6 | d (J≈8 Hz) | A doublet with a large ortho-coupling constant. | |
| 2: 2-tert-butyl-1-chloro-4-nitrobenzene | H-3 | ~ 7.4 - 7.6 | d (J≈2 Hz) | The most downfield proton (H-5) is a doublet of doublets. |
| H-5 | ~ 8.0 - 8.2 | dd (J≈8, 2 Hz) | The most deshielded proton, significantly shifted downfield by the ortho -NO₂ group. | |
| H-6 | ~ 7.6 - 7.8 | d (J≈8 Hz) | A doublet shifted further downfield compared to H-6 in Isomer 1 due to being para to the -NO₂ group. | |
| Both Isomers | -C(CH₃)₃ | ~ 1.3 - 1.5 | s (9H) | A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group, will be present in both spectra. |
Note: These are estimated values. Actual shifts can vary based on solvent and instrument frequency. The key is the relative positions and splitting patterns.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard proton pulse sequence.
-
Acquire at least 16 scans for good signal-to-noise.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
-
Data Processing: Process the FID with an appropriate line broadening factor (e.g., 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate all signals and analyze the chemical shifts and coupling constants (J-values) for the aromatic protons to determine the substitution pattern.
¹³C NMR Spectroscopy: A Carbon Count
While ¹H NMR focuses on the protons, ¹³C NMR spectroscopy provides direct information about the carbon skeleton. The primary diagnostic feature here is the number of unique carbon signals and their chemical shifts, which are also heavily influenced by the electronic effects of the substituents.[11][12]
Expertise & Experience: The key principle is that symmetry reduces the number of expected signals. For these unsymmetrical trisubstituted benzenes, we expect a full complement of signals for all carbons. The chemical shifts of carbons directly attached to substituents (ipso-carbons) are highly characteristic. For example, carbons attached to a nitro group are significantly deshielded (shifted downfield to 140-150 ppm), while those attached to a chloro group are also downfield (around 130-140 ppm).
Predicted ¹³C NMR Data:
| Isomer | Expected Aromatic Signals | Predicted Ipso-Carbon Shifts (ppm) | Key Differentiator |
| 1: this compound | 6 | C-1(Cl): ~132; C-2(NO₂): ~148; C-4(tBu): ~152 | The relative shifts of the three ipso-carbons. The carbon bearing the tert-butyl group (C-4) is significantly deshielded. |
| 2: 2-tert-butyl-1-chloro-4-nitrobenzene | 6 | C-1(Cl): ~135; C-2(tBu): ~140; C-4(NO₂): ~147 | A different pattern of ipso-carbon shifts. The carbon bearing the tert-butyl group (C-2) will have a distinct chemical shift compared to Isomer 1. |
| Both Isomers | - | Quaternary -C (CH₃)₃: ~35 ppm; Methyl -C H₃: ~31 ppm | Both will show two aliphatic signals for the tert-butyl group. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is excellent for confirming the presence of functional groups. The nitro group (-NO₂) has two very strong and characteristic stretching vibrations that are impossible to miss.
Expertise & Experience: The key absorption bands for these molecules are the asymmetric and symmetric NO₂ stretches, aromatic C=C stretches, and the C-H out-of-plane (OOP) bending vibrations. The NO₂ stretches confirm the presence of the nitro group, while the OOP bending region (900-675 cm⁻¹) can be diagnostic of the aromatic substitution pattern.[13][14][15] For a 1,2,4-trisubstituted ring, one would typically expect strong absorptions in the 800-840 cm⁻¹ and 870-900 cm⁻¹ regions.[14][15]
Data Summary: Expected IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Isomer 1 | Isomer 2 | Comments |
| Aromatic C-H Stretch | ~3100 - 3000 | Present | Present | Confirms aromatic protons. |
| Aliphatic C-H Stretch (t-Butyl) | ~2960 - 2870 | Present | Present | Confirms the tert-butyl group. |
| NO₂ Asymmetric Stretch | ~1550 - 1520 | Strong, sharp band | Strong, sharp band | A definitive indicator of the nitro group. |
| NO₂ Symmetric Stretch | ~1350 - 1330 | Strong, sharp band | Strong, sharp band | The second key indicator for the nitro group. |
| Aromatic C=C Stretches | ~1600, ~1475 | Medium intensity bands | Medium intensity bands | Confirms the aromatic ring. |
| C-H Out-of-Plane Bending (1,2,4) | ~900 - 800 | Strong bands expected | Strong bands expected | The exact positions might differ slightly, but this region confirms the 1,2,4-substitution pattern for both. |
| C-Cl Stretch | ~750 - 700 | Medium to weak band | Medium to weak band | Often difficult to assign definitively in this region. |
While IR is excellent for functional group confirmation, it is less powerful than NMR for unambiguously differentiating these specific positional isomers.
Mass Spectrometry: Analyzing Fragmentation Patterns
Mass Spectrometry (MS) provides the molecular weight and clues to the structure based on how the molecule fragments upon ionization.
Expertise & Experience: In Electron Ionization (EI) mode, we expect to see a clear molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a classic isotopic signature for a single chlorine atom. The fragmentation patterns will be dominated by the loss of stable neutral fragments and the formation of stable carbocations. The most characteristic fragmentation for both isomers will be the loss of a methyl group (•CH₃, a loss of 15 Da) from the tert-butyl group to form a stable tertiary benzylic-type cation, which is often the base peak.
Predicted Mass Spectrometry Data (EI-MS):
| m/z Value | Identity | Isomer 1 | Isomer 2 | Key Differentiator |
| 213/215 | [M]⁺ / [M+2]⁺ | Present (Ratio ~3:1) | Present (Ratio ~3:1) | Confirms molecular formula and presence of one chlorine atom for both. |
| 198/200 | [M - CH₃]⁺ | Expected to be the base peak . | Expected to be the base peak . | The high stability of the resulting cation makes this the most favorable fragmentation for both isomers. |
| 167 | [M - NO₂]⁺ | Present | Present | Loss of the nitro group (46 Da). |
| 152 | [M - NO₂ - CH₃]⁺ | Present | Present | Subsequent loss of a methyl radical after the loss of the nitro group. |
Differentiation by EI-MS alone is challenging as the major fragmentation pathways are identical. While minor differences in fragment ion intensities might exist, they are often not reliable enough for unambiguous assignment without authentic standards.
Integrated Workflow for Isomer Identification
A robust identification relies on a combination of these techniques. The following workflow ensures a confident structural assignment.
Figure 2: A logical workflow for the definitive identification of the isomers.
Conclusion
While mass spectrometry and IR spectroscopy are crucial for confirming the molecular formula and the presence of key functional groups, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing between the this compound and 2-tert-butyl-1-chloro-4-nitrobenzene isomers . The unique electronic environment of each aromatic proton, dictated by the specific arrangement of the substituents, gives rise to a predictable and unique pattern of chemical shifts and spin-spin coupling. By carefully analyzing the aromatic region of the ¹H NMR spectrum, a researcher can confidently and unambiguously assign the correct structure, a critical step in ensuring the quality and integrity of their scientific work.
References
- 1. chemscene.com [chemscene.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. 52756-38-4|1-(tert-Butyl)-2-chloro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. 52756-38-4 1-Tert-Butyl-2-chloro-4-nitrobenzene AKSci 3773CZ [aksci.com]
- 8. 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | C10H12ClNO2 | CID 21097451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR chemical shift prediction of benzenes [stenutz.eu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of 4-tert-Butyl-1-chloro-2-nitrobenzene as a Synthetic Precursor
This guide provides an in-depth analysis of 4-tert-butyl-1-chloro-2-nitrobenzene, a key intermediate in the synthesis of specialized organic molecules. We will objectively evaluate its performance against common alternative precursors, supported by mechanistic insights and comparative data. This document is intended for researchers, chemists, and professionals in drug development who require a nuanced understanding of precursor selection to optimize synthetic outcomes.
Introduction: The Strategic Importance of Substituted Nitroaromatics
In the landscape of pharmaceutical and materials science, the synthesis of substituted anilines is a foundational step.[1] These motifs are prevalent in a vast array of biologically active compounds and functional materials.[2] this compound (CAS No. 58574-05-3) has emerged as a valuable precursor, primarily for synthesizing derivatives like 4-tert-butyl-2-nitroaniline.[3] The efficacy of a precursor is not merely defined by yield, but by a combination of reactivity, selectivity, cost, and safety. This guide will dissect these factors, providing a clear rationale for choosing the most effective synthetic route.
The core utility of this compound lies in its activation towards Nucleophilic Aromatic Substitution (SNAr) . The molecule's architecture is deliberately designed for this reaction:
-
Chloride Leaving Group: A competent leaving group.
-
Ortho Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack.[4]
-
Para tert-Butyl Group: A bulky group that provides solubility in organic solvents and can sterically direct subsequent reactions.
This strategic arrangement facilitates the displacement of the chloride ion by a wide range of nucleophiles, most notably amines, to construct new carbon-nitrogen bonds.
The Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with an amine (e.g., ammonia or a primary amine) is a classic SNAr process. The mechanism proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]
The electron-withdrawing nitro group is crucial as it delocalizes the negative charge of the intermediate, lowering the activation energy of the reaction.[4][6] This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, which is the case here.[4][6]
Caption: The two-step addition-elimination mechanism of SNAr.
Comparative Precursor: The Electrophilic Aromatic Substitution (EAS) Approach
A principal alternative route to synthesize the target molecule, 4-tert-butyl-2-nitroaniline, begins with a different precursor: 4-tert-butylaniline . This strategy inverts the order of functional group introduction, relying on Electrophilic Aromatic Substitution (EAS) , specifically nitration.
This alternative pathway presents a distinct set of challenges and advantages that directly contrast with the SNAr route.
Caption: Contrasting synthetic strategies to 4-tert-butyl-2-nitroaniline.
Head-to-Head Efficacy Analysis
The choice between these precursors is dictated by several key performance metrics. Below is a comparative summary, followed by a detailed discussion.
| Parameter | This compound (SNAr Route) | 4-tert-Butylaniline (EAS Route) |
| Primary Reaction | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Selectivity | High regioselectivity; reaction occurs only at C-Cl. | Risk of di-nitration and side products. Ortho/para selectivity can be difficult to control. |
| Reaction Conditions | Often requires heat; can be catalyzed. | Requires strong, corrosive acids (HNO₃/H₂SO₄); often requires low temperatures for control. |
| Typical Yields | Generally good to excellent (>80%). | Variable; often moderate due to side reactions (50-70%). |
| Substrate Scope | Broad scope of nucleophiles (amines, alkoxides, etc.). | Limited to nitration. The starting aniline is sensitive to oxidation. |
| Safety Concerns | Precursor is a nitroaromatic halide; handle with care.[7][8] | Highly corrosive and oxidizing reagents. Nitration reactions can be highly exothermic and require careful thermal management. |
| Cost-Effectiveness | Precursor may be more expensive. | Precursor is generally cheaper, but reagent and purification costs can be higher. |
Regioselectivity: The Decisive Advantage of the SNAr Route
The most significant advantage of using this compound is the unambiguous reaction site . The nucleophile will only displace the chlorine atom, leading to a single, predictable product isomer.
In contrast, the nitration of 4-tert-butylaniline is more complex. The amino group is a powerful ortho-, para-directing group. While the para position is blocked by the tert-butyl group, nitration will occur at the ortho position. However, the strongly activating nature of the amino group and the harsh nitrating conditions can lead to problems:
-
Oxidation: The aniline can be oxidized by the nitric acid, leading to tar-like byproducts.
-
Di-nitration: A second nitro group can be added to the other ortho position.
-
Acid-Base Chemistry: The amino group will be protonated by the strong acid, forming an anilinium ion. The -NH₃⁺ group is a meta-director, which can lead to the formation of unwanted meta-nitro isomers.
Controlling these side reactions often requires protecting the amine group (e.g., via acetylation), adding extra steps to the synthesis.[9]
Modern Catalytic Amination vs. Classical SNAr
While classical SNAr on aryl chlorides can require high temperatures, modern catalysis has significantly broadened the applicability of these precursors. Palladium-catalyzed Buchwald-Hartwig amination, for instance, allows for the coupling of aryl chlorides with a wide variety of amines under milder conditions.[10][11] Furthermore, recent advances in copper- and nickel-catalyzed systems offer more cost-effective and robust alternatives for C-N bond formation, even with challenging substrates.[12][13][14] These catalytic methods enhance the efficacy of this compound, making it a highly versatile and efficient precursor.
Experimental Protocols
To provide a practical context, detailed methodologies for the key transformations are outlined below.
Protocol 1: Synthesis of 4-tert-Butyl-2-nitroaniline via SNAr
-
Objective: To synthesize 4-tert-butyl-2-nitroaniline from this compound using aqueous ammonia.
-
Causality: This protocol relies on the inherent activation of the C-Cl bond by the ortho-nitro group, enabling nucleophilic attack by ammonia. An autoclave is used to maintain pressure and increase the concentration of ammonia in solution at elevated temperatures, driving the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, 10 eq)
-
Ethanol
-
Stainless-steel autoclave
Procedure:
-
Charge a stainless-steel autoclave with this compound (e.g., 21.4 g, 0.1 mol) and ethanol (100 mL).
-
Add concentrated aqueous ammonia (e.g., 68 mL, 1.0 mol).
-
Seal the autoclave and begin stirring. Heat the reaction mixture to 150-160 °C. The internal pressure will rise.
-
Maintain the temperature and stirring for 8-12 hours. Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and vent any residual pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the bright yellow-orange solid product, 4-tert-butyl-2-nitroaniline, in a vacuum oven.
-
Expected Outcome: A high yield (>85%) of the desired product with high purity.
Protocol 2: Synthesis of 4-tert-Butyl-2-nitroaniline via EAS (with Protection)
-
Objective: To synthesize the target via nitration of 4-tert-butylaniline, using an acetylation protection step.
-
Causality: The amino group is first protected as an acetamide to moderate its activating effect and prevent oxidation during nitration. This ensures higher selectivity for mono-nitration at the desired ortho position. The final step is the hydrolysis of the amide to regenerate the free amine.
Step A: Acetylation of 4-tert-Butylaniline
-
Dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Heat the mixture gently to 50 °C for 1 hour.
-
Pour the warm solution into a large volume of cold water with stirring to precipitate the N-(4-tert-butylphenyl)acetamide.
-
Filter, wash with water, and dry the solid.
Step B: Nitration of Acetanilide Intermediate
-
Cool concentrated sulfuric acid in a flask to 0-5 °C using an ice-salt bath.
-
Add the N-(4-tert-butylphenyl)acetamide from Step A in small portions, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 5 °C.
-
Stir for 2-3 hours at low temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry.
Step C: Hydrolysis of the Nitro-acetamide
-
Suspend the nitrated acetamide from Step B in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-tert-butyl-2-nitroaniline.
-
Expected Outcome: A moderate overall yield (50-70%) after three steps, with potential for purification challenges.
Conclusion and Recommendations
For the synthesis of 4-tert-butyl-2-nitroaniline and its analogues, This compound is the superior precursor in most laboratory and industrial settings.
Its primary advantages are:
-
Exceptional Regioselectivity: Guarantees the formation of the correct isomer, simplifying purification and improving process reliability.
-
High Yields: The SNAr pathway is robust and typically results in higher product yields compared to the multi-step EAS alternative.
-
Process Efficiency: A single, high-yielding step is more efficient than a three-step sequence involving protection and deprotection, saving time, reagents, and labor.
The alternative route starting from 4-tert-butylaniline may be considered only if the starting material is significantly cheaper and available in large quantities, and if the necessary process controls to manage the challenges of nitration (poor selectivity, exotherms, and byproduct formation) are already in place. However, for researchers prioritizing predictability, purity, and overall efficiency, the SNAr route using this compound is the more logical and scientifically sound choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cresset-group.com [cresset-group.com]
- 3. 4-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of 4-tert-butyl-1-chloro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the isomeric purity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1] Undesired isomers can exhibit different pharmacological or toxicological profiles, making their detection and quantification a non-negotiable aspect of process development and quality control.[2]
This guide provides an in-depth technical comparison of three primary analytical techniques for assessing the isomeric purity of synthesized 4-tert-butyl-1-chloro-2-nitrobenzene: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer comparative data to guide the selection of the most appropriate analytical strategy.
The Synthetic Landscape: Understanding the Origin of Isomeric Impurities
The synthesis of this compound typically involves the electrophilic nitration of 4-tert-butylchlorobenzene. The directing effects of the chloro (ortho-, para-directing, deactivating) and tert-butyl (ortho-, para-directing, activating) groups on the benzene ring primarily guide the incoming nitro group to the 2-position. However, the formation of other positional isomers is a significant possibility.
The primary isomeric impurity of concern is 4-tert-butyl-1-chloro-3-nitrobenzene , arising from nitration at the position meta to the chloro group and ortho to the tert-butyl group. Other potential, though likely minor, isomers could also be formed. The objective of our analytical methods is to effectively separate and quantify the desired 2-nitro isomer from these closely related structures.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for isomeric purity analysis is a balance of selectivity, sensitivity, speed, and the nature of the information required. Below is a comparative overview of GC-MS, HPLC, and NMR for the analysis of this compound.
Table 1: Performance Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Separation and identification of volatile isomers. | High-resolution separation and quantification. | Structural confirmation and absolute quantification (qNMR). |
| Strengths | High separation efficiency for volatile compounds, definitive identification by mass spectra. | Broad applicability, high precision and accuracy for quantification. | Provides detailed structural information, primary analytical method for quantification without reference standards for each isomer.[3] |
| Limitations | Requires analyte to be thermally stable and volatile. | May require longer method development times for optimal isomer separation. | Lower sensitivity for trace impurities compared to chromatographic methods. |
| Typical Resolution | High | Very High | Not applicable for separation (chemical shift differences used for differentiation). |
| Limit of Quantification (LOQ) | ~0.01% | ~0.05% | ~0.1% |
| Sample Throughput | Moderate | High | Low to Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
Causality in Experimental Design for GC-MS
For the isomeric separation of substituted nitrobenzenes, the choice of the capillary column is critical. A mid-polarity column, such as one with a phenyl-substituted stationary phase, is often effective. The phenyl groups can interact with the aromatic rings of the isomers, providing selectivity based on subtle differences in polarity and shape. The temperature program is optimized to ensure sufficient separation without causing thermal degradation of the nitro compounds.
Detailed Experimental Protocol: GC-MS Method
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of high-purity dichloromethane.
Hypothetical GC-MS Data
Table 2: Representative GC-MS Results
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 213 (M+), 198, 156, 141, 57 |
| 4-tert-butyl-1-chloro-3-nitrobenzene | 12.8 | 213 (M+), 198, 156, 141, 57 |
Note: While the mass spectra of positional isomers are often very similar, slight differences in fragment ion intensities can sometimes be observed.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation of a wide range of compounds. For non-polar aromatic isomers like substituted chloronitrobenzenes, reversed-phase HPLC is the method of choice.[4]
Causality in Experimental Design for HPLC
The separation in reversed-phase HPLC is driven by the hydrophobic interactions between the analytes and the non-polar stationary phase (e.g., C18).[5] The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation. A C18 column is selected for its excellent retention and selectivity for hydrophobic molecules. The mobile phase composition is fine-tuned to ensure that the isomers, which have very similar polarities, are resolved with baseline separation. UV detection is suitable as the aromatic nitro compounds have strong chromophores.
Detailed Experimental Protocol: HPLC Method
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve 10 mg of the sample in 25 mL of acetonitrile.
Hypothetical HPLC Data
Table 3: Representative HPLC Results
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| This compound | 8.2 | - | 1.1 |
| 4-tert-butyl-1-chloro-3-nitrobenzene | 9.5 | > 2.0 | 1.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation. For isomeric purity analysis, it offers the unique advantage of being a primary ratio method, allowing for quantification without the need for individual isomer reference standards.[3] This is achieved through quantitative NMR (qNMR).
Causality in Experimental Design for NMR
The chemical environment of each proton and carbon nucleus in the isomers is unique, leading to distinct chemical shifts in the ¹H and ¹³C NMR spectra. By carefully selecting non-overlapping signals for the main component and the impurities, the relative integration of these signals in the ¹H NMR spectrum can be used to determine the isomeric ratio. For accurate quantification, a long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, making the signal integrals directly proportional to the number of protons.
Detailed Experimental Protocol: ¹H NMR Method
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Pulse Program: Standard 1D proton experiment.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16.
Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of CDCl₃.
Predicted ¹H NMR Chemical Shifts and Interpretation
The distinct substitution patterns of the isomers lead to predictable differences in their ¹H NMR spectra.
-
This compound: The three aromatic protons will appear as a doublet, a doublet of doublets, and another doublet, with distinct coupling constants.
-
4-tert-butyl-1-chloro-3-nitrobenzene: The aromatic region will also show three distinct signals, but their chemical shifts and coupling patterns will differ from the 2-nitro isomer due to the different positions of the substituents.
By integrating a well-resolved signal unique to an impurity and comparing it to the integral of a signal from the main product, the percentage of the impurity can be calculated.
Visualizing the Analytical Workflow
Caption: Workflow for the comprehensive isomeric purity analysis.
Conclusion: An Orthogonal Approach for Unambiguous Purity Assessment
Each of the discussed analytical techniques offers distinct advantages for the isomeric purity analysis of this compound.
-
GC-MS excels in the separation of volatile isomers and provides definitive identification through mass spectral data.
-
HPLC is the workhorse for quantitative analysis, offering high resolution, sensitivity, and reproducibility, making it ideal for routine quality control.
-
NMR Spectroscopy , particularly qNMR, serves as a primary method for structural confirmation and absolute quantification, providing an orthogonal check on the results obtained from chromatographic techniques.
For comprehensive and unambiguous characterization of pharmaceutical intermediates, a multi-faceted, orthogonal approach is highly recommended. The use of a high-resolution chromatographic technique like HPLC for routine purity assessment, coupled with the definitive structural information from NMR and the separation power of GC-MS, provides the highest level of confidence in the quality of the synthesized material. This rigorous analytical strategy is fundamental to ensuring the safety and efficacy of the final drug product.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical results for 4-tert-butyl-1-chloro-2-nitrobenzene
An Expert's Guide to the Cross-Validation of Analytical Methods for 4-tert-butyl-1-chloro-2-nitrobenzene
In the landscape of pharmaceutical development and chemical manufacturing, the purity and concentration of intermediates are of paramount importance. This compound, a key building block in organic synthesis, requires robust and reliable analytical methods to ensure the quality and consistency of final products. This guide provides an in-depth comparison of orthogonal analytical techniques for the quantification and identification of this compound, grounded in the principles of method validation and cross-verification. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to establish a self-validating analytical system for this critical intermediate.
The chemical structure of this compound (C₁₀H₁₂ClNO₂) presents specific analytical considerations.[1] The presence of a nitro group and a chromophore within the benzene ring makes it highly suitable for UV detection in liquid chromatography. Its semi-volatile nature also allows for analysis by gas chromatography. This dual-modality amenability is ideal for establishing orthogonal methods—a cornerstone of robust analytical validation, where two distinct methods based on different principles are used to analyze the same sample, thereby providing a high degree of confidence in the results.
This guide will focus on the development, validation, and cross-comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles outlined are rooted in the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621> on Chromatography, ensuring regulatory compliance and scientific rigor.[2][3][4][5][6]
The Imperative of Orthogonal Method Cross-Validation
Relying on a single analytical method, no matter how well validated, carries inherent risks. Unforeseen interferences from matrix components, co-eluting impurities, or sample degradation can lead to erroneous results. Cross-validation using an orthogonal method provides a critical check on analytical accuracy. By employing techniques with different separation and detection principles—such as the polarity-based separation of HPLC versus the volatility-based separation of GC—we can be confident that the measured analyte is indeed the compound of interest and not an artifact of the chosen method.
Caption: Orthogonal workflow for cross-validating analytical results.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and applicability to a wide range of non-volatile and thermally labile compounds.[7][8] For this compound, a reverse-phase method is the logical choice, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is ideal for retaining the nonpolar tert-butyl group and the benzene ring of the analyte. This ensures good separation from more polar potential impurities.
-
Mobile Phase (Acetonitrile/Water): An isocratic mobile phase of acetonitrile and water provides a consistent elution environment. Acetonitrile is chosen over methanol as it typically offers lower backpressure and better UV transparency. The ratio is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape.
-
UV Detection: The nitrobenzene moiety contains a strong chromophore, making UV detection highly sensitive and specific. The wavelength of maximum absorbance (λmax) should be determined experimentally but is anticipated to be in the range of 254-280 nm.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or deionized)
-
This compound reference standard (purity ≥99.5%)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (Verify λmax via PDA scan)
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent orthogonal technique to HPLC as its separation is based on the analyte's volatility and interaction with the stationary phase in the gas phase.[9] Coupling GC with a mass spectrometer provides an exceptionally high degree of specificity, allowing for positive identification based on the analyte's mass-to-charge ratio and fragmentation pattern, in addition to its retention time. This is a key principle of a self-validating system.
Causality Behind Experimental Choices:
-
Stationary Phase (5% Phenyl-Methylpolysiloxane): A nonpolar "workhorse" column like a DB-5 or equivalent is chosen. Its selectivity is well-suited for a wide range of semi-volatile organic compounds, including nitroaromatics.[10]
-
Injection Mode (Split): Split injection is used to prevent column overloading and ensure sharp peaks, as the analyte is expected to be at a relatively high concentration. A high split ratio (e.g., 50:1) is appropriate for assay determination.
-
Ionization (Electron Ionization - EI): Standard 70 eV EI is used to generate a reproducible fragmentation pattern that can be compared against a library or a previously acquired standard spectrum for definitive identification.
-
MS Detection (Scan vs. SIM): For method development and initial identification, a full scan mode is used to capture the complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only characteristic ions of the analyte.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer.
-
Chemicals and Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard (purity ≥99.5%)
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-300) for identification; SIM for quantification (monitor ions such as m/z 213, 198, 156 - to be confirmed experimentally).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards: Prepare calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with ethyl acetate.
-
Sample Solution: Prepare as described for HPLC, but using ethyl acetate as the diluent.
-
Validation Parameters and Comparative Analysis
A robust analytical method must be validated to demonstrate its fitness for purpose.[3][11] The following parameters, as defined by ICH Q2(R2), should be assessed for both the HPLC-UV and GC-MS methods.[6][12][13]
Caption: Core parameters for analytical method validation.
The table below summarizes the expected performance characteristics for the two orthogonal methods. This data provides a clear basis for comparison and cross-validation.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale for Comparison |
| Specificity | High; demonstrated by peak purity analysis (PDA) and separation from known impurities. | Very High; confirmed by retention time, unique mass spectrum, and specific ion ratios. | MS provides unequivocal identification, serving as the gold standard to confirm the identity of the HPLC peak. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods should demonstrate a strong linear relationship between concentration and response. |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | The analytical range should be suitable for the intended purpose (e.g., assay, impurity testing). |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Spike recovery studies in a representative matrix should yield comparable and acceptable results. |
| Precision (%RSD) | < 2.0% | < 2.0% | Both methods must be precise. Any significant discrepancy could indicate sample instability or heterogeneity. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | GC-MS in SIM mode is expected to be more sensitive, making it suitable for trace-level analysis if required. |
| Robustness | Assessed by varying mobile phase composition, pH, flow rate, and temperature. | Assessed by varying oven ramp rate, flow rate, and injector temperature. | Both methods should be resilient to minor procedural variations, ensuring inter-laboratory reproducibility. |
Cross-Validation in Practice
To perform the cross-validation, a minimum of three independent batches of this compound should be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.
Acceptance Criteria: The results for the assay of the main component should be in close agreement. A common acceptance criterion is that the percentage difference between the average results from the two methods should not exceed 2.0%.
Formula for Comparison: % Difference = [ | (Result_HPLC - Result_GCMS) | / ( (Result_HPLC + Result_GCMS) / 2 ) ] * 100
If the results fall within the acceptance criteria, the methods are considered cross-validated, providing a high degree of certainty in the analytical data. Any significant discrepancy warrants an investigation into potential matrix effects, co-eluting impurities, or analyte degradation specific to one of the analytical conditions.
Conclusion
The development and cross-validation of orthogonal analytical methods are not merely a regulatory formality but a fundamental component of good science. By employing both HPLC-UV and GC-MS for the analysis of this compound, we create a robust, self-validating system that ensures the identity, purity, and strength of the material are accurately determined. This dual-method approach provides the trustworthiness required for critical decision-making in research, development, and quality control, underpinning the entire product lifecycle with reliable and defensible data.
References
- 1. This compound | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. agilent.com [agilent.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epa.gov [epa.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-tert-Butyl-1-chloro-2-nitrobenzene
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-tert-Butyl-1-chloro-2-nitrobenzene (CAS No. 58574-05-3). As a chlorinated nitroaromatic compound, this substance presents significant health and environmental hazards that necessitate rigorous adherence to established safety and waste management protocols. This guide is designed for laboratory professionals engaged in research and development and is grounded in established safety principles to ensure personnel safety and regulatory compliance.
Core Hazard Profile & Risk Assessment
Understanding the specific risks associated with this compound is the foundation of its safe management. The primary hazards are acute toxicity, suspected carcinogenicity, and long-term adverse effects on aquatic ecosystems.
Exposure must be minimized through engineering controls and appropriate personal protective equipment. The key GHS (Globally Harmonized System) classifications derived from analogous compounds like 1-chloro-2-nitrobenzene provide a clear directive for handling.
| Hazard Category | Classification | Key Considerations & Rationale |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed. Ingestion can lead to severe systemic effects. |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin. The compound can be absorbed through the skin, causing systemic toxicity. |
| Carcinogenicity | Category 2 | Suspected of causing cancer. Long-term or repeated exposure may increase cancer risk. |
| Aquatic Hazard | Chronic Category 2 | Toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental contamination. |
Signal Word: Danger
Primary Hazard Statements:
-
H301 + H311: Toxic if swallowed or in contact with skin.
-
H351: Suspected of causing cancer.
-
H411: Toxic to aquatic life with long lasting effects.
Pre-Disposal Operations: Safe Handling & PPE
All handling operations, including weighing and transfers, must be conducted with the assumption that any contact represents a significant exposure event. The causality behind these protocols is to prevent any release into the work environment and to block all potential routes of personnel exposure.
Engineering Controls:
-
Chemical Fume Hood: All work with solid or dissolved this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[2]
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal absorption and accidental ingestion.
-
Gloves: Wear nitrile gloves.[1] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[3][4]
-
Lab Coat: A full-length lab coat must be worn and kept fastened.[1]
-
Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator with organic vapor cartridges may be required if dusts are generated and ventilation is inadequate.[1]
Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the most critical step in the waste management process. Mixing hazardous waste with other waste streams is a common and dangerous compliance violation. Waste must be disposed of in accordance with national and local regulations, and containers should not be cleaned for reuse but handled as the product itself.
Step-by-Step Waste Collection Procedure:
-
Obtain a Designated Hazardous Waste Container:
-
Use a container approved for solid hazardous waste, typically a wide-mouth polyethylene or glass container with a screw-top lid.
-
The container must be clean, in good condition, and compatible with the chemical.
-
-
Pre-Label the Container:
-
Before adding any waste, affix a hazardous waste label.
-
Fill in the following information:
-
Generator Name/Lab: Your name and laboratory location.
-
Chemical Contents: Write the full chemical name: "this compound" and its CAS number "58574-05-3". List any other constituents (e.g., solvents) if it is a mixed waste.
-
Hazard Warnings: Check the boxes for "Toxic" and "Health Hazard".
-
-
-
Deposit Waste:
-
Unused/Expired Solid Chemical: Carefully transfer the solid chemical into the designated waste container using a spatula or scoop. This must be done in a fume hood to prevent dust inhalation.
-
Contaminated Labware (Gloves, Weigh Boats, Wipes): Place all contaminated disposable items directly into the solid waste container. Do not overfill the container.
-
Contaminated Sharps (Needles, Pipette Tips): These must first be placed in a designated sharps container. Once full, the sealed sharps container is then placed into the hazardous waste container or managed separately according to institutional policy.
-
Rinsate: If rinsing glassware that contained the material, the solvent used for rinsing (e.g., acetone, hexane) must be collected as a separate liquid hazardous waste stream. Do not pour any liquids into the solid waste container.
-
-
Secure and Store the Container:
-
Keep the waste container tightly closed at all times except when adding waste.[5]
-
Store the container in a designated, secondary containment area within the lab that is clearly marked as a satellite accumulation area for hazardous waste.[5]
-
Ensure the storage location is away from incompatible materials.[1]
-
Formal Disposal Procedures
This compound is classified as a hazardous waste.[6] It cannot be disposed of in standard trash or down the drain.[2] The only acceptable disposal method is through a licensed hazardous waste management facility.
Primary Disposal Method: Incineration
-
Rationale: High-temperature incineration in an approved hazardous waste facility is the required disposal method. This process ensures the complete thermal destruction of the chlorinated and nitroaromatic structure, breaking it down into less hazardous components like carbon dioxide, water, and inorganic acids, which are then treated by the facility's scrubbing systems. Chlorinated hydrocarbons require specialized incineration to manage the formation of hazardous combustion byproducts.[7]
Regulatory Framework:
-
Disposal must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent national and local regulations.[8][9] Facilities generating this waste must comply with all manifesting and reporting requirements for hazardous waste.[10]
Below is a workflow diagram illustrating the decision-making process for proper waste stream management.
Caption: Waste Disposal Workflow
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE detailed in Section 2, including respiratory protection if necessary.
-
Containment: Cover drains to prevent environmental release.
-
Absorption: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For solutions, absorb with an inert material like vermiculite or sand.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: All cleanup materials must be placed in the labeled hazardous waste container for disposal.[6]
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][12]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
- 1. studylib.net [studylib.net]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 9. epa.gov [epa.gov]
- 10. dep.nj.gov [dep.nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-tert-Butyl-1-chloro-2-nitrobenzene
This guide provides essential, field-proven safety protocols for handling 4-tert-Butyl-1-chloro-2-nitrobenzene (CAS No. 58574-05-3). As a compound that is toxic and a suspected carcinogen, adherence to stringent safety measures is not merely procedural—it is fundamental to ensuring the well-being of laboratory personnel and the integrity of research. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and safety.
Hazard Analysis: Understanding the Risk
This compound is a hazardous substance requiring meticulous handling. The primary risks associated with this chemical are:
-
Acute Toxicity: It is classified as toxic if swallowed or in contact with skin (H301 + H311).[1] Dermal contact is a significant route of exposure that can lead to systemic toxicity.
-
Carcinogenicity: The compound is suspected of causing cancer (H351).[1] This long-term health hazard necessitates minimizing all forms of exposure.
-
Organ Toxicity: It may cause damage to organs through prolonged or repeated exposure (H373).
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects (H411), mandating responsible use and disposal to prevent environmental release.[1]
-
Physical Hazards: While a solid at room temperature, it is combustible and can form explosive mixtures with air upon intense heating.[1]
Given these significant hazards, a multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure. These are non-negotiable for handling this compound.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[2][3] This is the most critical engineering control to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation. However, this does not replace the need for a fume hood.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][5]
Personal Protective Equipment (PPE): A Mandated Barrier
PPE is the last line of defense and must be used in conjunction with the engineering controls listed above. The selection of PPE must be deliberate and based on the specific hazards of this compound.
| Protection Category | Recommended PPE | Rationale & Specifications |
| Eye & Face Protection | Chemical safety goggles with side shields and a full-face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield is required to protect against splashes and airborne particles of a substance that is toxic and a suspected carcinogen.[1][2] Eye protection must be worn at all times in the laboratory.[5][6] |
| Skin & Body Protection | Gloves: Chemical-resistant gloves (Nitrile or Neoprene). Lab Coat: Chemical-resistant lab coat. Apron: A chemical-resistant apron may be worn over the lab coat for added protection during transfers. | Gloves: Dermal contact is a primary exposure route leading to toxicity.[1] Gloves must be inspected for damage before each use and removed promptly and properly after handling the chemical. Never wear leather or cloth gloves.[7] Lab Coat: A fully buttoned lab coat protects personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges. | Required for emergency situations, such as a significant spill, or if engineering controls fail.[2] For routine handling, a certified chemical fume hood is the primary method of respiratory protection.[8] |
Procedural Workflow for Safe Handling
A systematic, step-by-step approach is critical to minimizing risk. The following protocol outlines the essential phases of handling this compound.
dot
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning work.[3]
-
Ensure the chemical fume hood is operational and has been certified within the last year.
-
Prepare the work surface within the hood by lining it with disposable absorbent material.
-
Assemble all necessary chemicals, glassware, and equipment inside the fume hood to minimize traffic in and out of the containment area.
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
Post-Experiment Decontamination:
Spill and Disposal Plan
Spill Management:
-
Small Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, contain the spill with an absorbent material like sand or vermiculite.
-
Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate the area thoroughly.
-
-
Large Spill (outside fume hood):
-
Evacuate the laboratory immediately.[5]
-
Alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Close the laboratory doors to contain the area.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[11]
-
Chemical Waste: Collect unused or waste solutions in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[1]
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers must be collected in a designated hazardous waste container.[1][5] Handle uncleaned containers as you would the product itself.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
By integrating these expert-driven protocols and understanding the rationale behind them, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence in your laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
